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5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Documentation Hub

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  • Product: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole
  • CAS: 925179-53-9

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

Abstract This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, a heterocyclic compound of interest to researchers in medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthetic routes for the preparation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Two primary, robust, and well-documented synthetic strategies are presented in detail: a 1,3-dipolar cycloaddition pathway and a route involving the cyclization of a chalcone analogue. This document offers a thorough examination of the mechanistic underpinnings of each synthetic step, providing detailed, actionable protocols for the synthesis of all intermediates and the final product. The guide is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and explore the potential of this valuable molecular scaffold.

Introduction

The fusion of pyrazole and isoxazole ring systems has garnered significant attention in contemporary medicinal chemistry. Both heterocycles are privileged scaffolds, frequently appearing in a wide array of biologically active compounds. The pyrazole moiety is a cornerstone in numerous pharmaceuticals, including anti-inflammatory agents, analgesics, and kinase inhibitors. Similarly, the isoxazole ring is a versatile pharmacophore present in various drugs with antimicrobial, anti-inflammatory, and antipsychotic properties. The combination of these two heterocyclic cores in a single molecule, such as 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, presents an exciting opportunity for the development of novel therapeutic agents with unique pharmacological profiles.

This guide provides a detailed exploration of two effective synthetic pathways to access this target molecule. Each route is dissected to provide a clear understanding of the underlying chemical principles, empowering the researcher to not only replicate the synthesis but also to adapt and innovate upon these methodologies.

Comparative Analysis of Synthetic Strategies

Two principal synthetic routes to 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole have been identified and are detailed herein. A comparative overview is presented in the table below to aid in the selection of the most appropriate strategy based on available resources and experimental preferences.

FeatureRoute A: 1,3-Dipolar Cycloaddition Route B: Chalcone Analogue Cyclization
Key Transformation 1,3-dipolar cycloaddition of a pyrazole aldoxime with an acetylene source.Cyclization of a pyrazole-derived enaminone with hydroxylamine.
Key Intermediates 1,5-dimethyl-1H-pyrazole-4-carbaldehyde, 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime.1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone, 3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one.
Advantages Generally high-yielding and regioselective.Utilizes readily available reagents and straightforward reaction conditions.
Challenges May require careful control of reaction conditions for the cycloaddition step. Handling of acetylene gas can be hazardous.Friedel-Crafts acylation of pyrazoles can be low-yielding; however, alternative methods for the synthesis of the ethanone intermediate are available.

Route A: Synthesis via 1,3-Dipolar Cycloaddition

This elegant and efficient route leverages the power of 1,3-dipolar cycloaddition to construct the isoxazole ring onto a pre-formed pyrazole core. The key steps involve the synthesis of the pyrazole starting material, its formylation, conversion to the corresponding aldoxime, and the final cycloaddition reaction.

Route_A_Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Formylation cluster_2 Step 3: Oxime Formation cluster_3 Step 4: Cycloaddition Start Methylhydrazine + Acetylacetone Pyrazole 1,5-Dimethyl-1H-pyrazole Start->Pyrazole Condensation Formyl 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Pyrazole->Formyl Vilsmeier-Haack Reaction Oxime 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime Formyl->Oxime Hydroxylamine Hydrochloride FinalProduct 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole Oxime->FinalProduct 1,3-Dipolar Cycloaddition (with Acetylene)

Figure 1: Workflow for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole via Route A.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole

The synthesis of the pyrazole core is a well-established procedure involving the condensation of a hydrazine with a 1,3-dicarbonyl compound. In this case, methylhydrazine reacts with acetylacetone to yield 1,5-dimethyl-1H-pyrazole.

Protocol:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methylhydrazine (1.0 eq) and ethanol.

  • Cool the mixture in an ice bath and add acetylacetone (1.0 eq) dropwise with stirring.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

  • Heat the mixture to reflux for 4 hours.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dissolve the residue in dichloromethane and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 1,5-dimethyl-1H-pyrazole.

Step 2: Vilsmeier-Haack Formylation of 1,5-Dimethyl-1H-pyrazole

The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), acts as the electrophile.

Protocol:

  • In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3.0 eq).

  • Cool the flask to 0 °C in an ice-salt bath.

  • Add phosphorus oxychloride (1.2 eq) dropwise to the DMF with vigorous stirring, maintaining the temperature below 5 °C.

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.

  • Add a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DMF dropwise to the Vilsmeier reagent, keeping the temperature below 10 °C.

  • After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 3-4 hours.

  • Cool the reaction mixture in an ice bath and carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.

  • Extract the aqueous mixture with ethyl acetate (3 x).

  • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

Step 3: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime

The formyl group of the pyrazole carbaldehyde is readily converted to an oxime by reaction with hydroxylamine hydrochloride. The resulting aldoxime is the key precursor for the subsequent 1,3-dipolar cycloaddition.

Protocol:

  • To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 eq) in ethanol, add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Heat the reaction mixture to reflux for 2-3 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime, which can often be used in the next step without further purification.

Step 4: 1,3-Dipolar Cycloaddition to form 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

The final step involves the in-situ generation of a nitrile oxide from the aldoxime, which then undergoes a [3+2] cycloaddition with an acetylene source to form the isoxazole ring.[2] A convenient source of acetylene is calcium carbide, which generates acetylene gas upon reaction with water. Alternatively, other acetylene synthons can be employed.

Protocol:

  • Caution: Acetylene is a flammable gas. This reaction should be performed in a well-ventilated fume hood.

  • To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dioxane, add a base such as triethylamine (1.1 eq).

  • In a separate flask, generate acetylene gas by the controlled addition of water to calcium carbide. Bubble the generated acetylene gas through the reaction mixture.

  • To the reaction mixture, add an oxidizing agent such as N-chlorosuccinimide (NCS) or sodium hypochlorite solution portion-wise at room temperature to generate the nitrile oxide in situ.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction by TLC. Upon completion, filter the reaction mixture to remove any solid byproducts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to afford 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Route B: Synthesis via Chalcone Analogue Cyclization

This alternative route involves the construction of the isoxazole ring from an α,β-unsaturated ketone intermediate, commonly referred to as a chalcone or a chalcone analogue. This method is also highly effective and utilizes different key intermediates.

Route_B_Workflow cluster_0 Step 1: Pyrazole Synthesis cluster_1 Step 2: Acylation cluster_2 Step 3: Enaminone Formation cluster_3 Step 4: Cyclization Start Methylhydrazine + Acetylacetone Pyrazole 1,5-Dimethyl-1H-pyrazole Start->Pyrazole Condensation Ethanone 1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone Pyrazole->Ethanone Friedel-Crafts Acylation Enaminone 3-(Dimethylamino)-1-(1,5-dimethyl- 1H-pyrazol-4-yl)prop-2-en-1-one Ethanone->Enaminone DMF-DMA FinalProduct 5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole Enaminone->FinalProduct Hydroxylamine Hydrochloride

Figure 2: Workflow for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole via Route B.

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole

This step is identical to Step 1 in Route A.

Step 2: Synthesis of 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone

The acylation of the pyrazole ring at the 4-position is a key step in this route. While direct Friedel-Crafts acylation of pyrazoles can be challenging due to the basicity of the nitrogen atoms, which can coordinate with the Lewis acid catalyst, alternative methods are available.[3]

Protocol (via Friedel-Crafts Acylation):

  • Caution: This reaction should be performed under anhydrous conditions.

  • To a suspension of anhydrous aluminum chloride (AlCl₃, 2.5 eq) in anhydrous dichloromethane (DCM) in a three-necked flask under a nitrogen atmosphere, add acetyl chloride (1.2 eq) dropwise at 0 °C.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 1,5-dimethyl-1H-pyrazole (1.0 eq) in anhydrous DCM dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Carefully pour the reaction mixture into a beaker containing ice and concentrated hydrochloric acid.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone.

Step 3: Synthesis of 3-(Dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one

This enaminone, a chalcone analogue, is prepared by the condensation of the pyrazole ethanone with N,N-dimethylformamide dimethyl acetal (DMF-DMA).[4] DMF-DMA serves as a convenient one-carbon synthon to introduce the dimethylaminovinyl moiety.

Protocol:

  • In a round-bottom flask, dissolve 1-(1,5-dimethyl-1H-pyrazol-4-yl)ethanone (1.0 eq) in anhydrous toluene.

  • Add N,N-dimethylformamide dimethyl acetal (DMF-DMA, 1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure to obtain the crude 3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one, which is often used directly in the next step without further purification.

Step 4: Cyclization to form 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

The final step is the cyclization of the enaminone with hydroxylamine hydrochloride to form the isoxazole ring. The reaction proceeds via nucleophilic attack of the hydroxylamine, followed by intramolecular cyclization and elimination of dimethylamine and water.

Protocol:

  • Dissolve the crude 3-(dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one (1.0 eq) in ethanol.

  • Add hydroxylamine hydrochloride (1.2 eq) and a base such as sodium acetate (1.5 eq) or triethylamine (1.5 eq) to the solution.

  • Heat the reaction mixture to reflux for 3-5 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Characterization Data

The synthesized intermediates and the final product should be characterized using standard analytical techniques to confirm their identity and purity.

CompoundExpected ¹H NMR (δ, ppm)Expected ¹³C NMR (δ, ppm)Expected Mass (m/z)
1,5-Dimethyl-1H-pyrazole Signals for two methyl groups and two pyrazole ring protons.Signals for two methyl carbons and three pyrazole ring carbons.[M+H]⁺: 111.09
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Signals for two methyl groups, one pyrazole ring proton, and one aldehyde proton.Signals for two methyl carbons, three pyrazole ring carbons, and one carbonyl carbon.[M+H]⁺: 139.08
1,5-Dimethyl-1H-pyrazole-4-carbaldehyde oxime Signals for two methyl groups, two pyrazole ring protons, and one oxime proton.Signals for two methyl carbons, three pyrazole ring carbons, and one oxime carbon.[M+H]⁺: 154.09
1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethanone Signals for three methyl groups and one pyrazole ring proton.Signals for three methyl carbons, three pyrazole ring carbons, and one carbonyl carbon.[M+H]⁺: 153.10
3-(Dimethylamino)-1-(1,5-dimethyl-1H-pyrazol-4-yl)prop-2-en-1-one Signals for four methyl groups, one pyrazole ring proton, and two vinyl protons.Signals for four methyl carbons, three pyrazole ring carbons, one carbonyl carbon, and two vinyl carbons.[M+H]⁺: 208.15
5-(1,5-Dimethyl-1H-pyrazol-4-yl)isoxazole Signals for two methyl groups, one pyrazole ring proton, and two isoxazole ring protons.Signals for two methyl carbons, three pyrazole ring carbons, and two isoxazole ring carbons.[M+H]⁺: 178.09

Conclusion

This technical guide has detailed two robust and efficient synthetic routes for the preparation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole. Both the 1,3-dipolar cycloaddition approach (Route A) and the chalcone analogue cyclization method (Route B) offer reliable pathways to the target molecule, each with its own set of advantages. The choice of route will depend on the specific laboratory capabilities and reagent availability. The detailed protocols and mechanistic insights provided herein are intended to serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for applications in drug discovery and materials science.

References

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  • Synthesis of 1-acetyl-3,5-diphenyl-1H-pyrazole from Chalcone. (2020). Malaysian Journal of Fundamental and Applied Sciences, 16(1), 84-88.
  • Vilsmeier—Haack Reaction on Hydrazones: A Convenient Synthesis of 4-Formylpyrazoles. (2004). Journal of Chemical Research, 2004(6), 408-409.
  • 3,5-dimethylpyrazole. Organic Syntheses, Coll. Vol. 4, p.351 (1963); Vol. 31, p.43 (1951).
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  • Vilsmeier-Haack Reaction. Organic Chemistry Portal. Retrieved from [Link]

  • Synthesis and Biological Evaluation of pyrazole derivatives containing ethanone skeleton as Anti-inflammatory agents. (2019). Journal of Drug Delivery and Therapeutics, 9(3), 34-40.
  • SYNTHESIS OF NOVEL SUBSTITUTED-3, 5-DIMETHYL-1H- PYRAZOLYL PHTHALAZINE-1, 4-DIONES. (2013). Trade Science Inc.
  • Synthesis of Some 1,3-Dimethyl-6-substituted-1H-pyrazolo[3,4-b]pyrazin-5(4H)-ones. (2005).
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  • Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. (2011). ARKIVOC, 2011(i), 196-245.
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  • Friedel Crafts Acylation. Scribd. Retrieved from [Link]

  • Design and Synthesis of 1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile (Citalopram) Analogues as Novel Probes for the Serotonin Transporter S1 and S2 Binding Sites. (2013). Journal of medicinal chemistry, 56(21), 8435-8451.
  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2018). Beilstein journal of organic chemistry, 14, 2598-2633.
  • Three-Component Cascade Reaction of 1,1-Enediamines, N,N-Dimethylformamide Dimethyl Acetal, and 1,3-Dicarbonyl Compounds: Selective Synthesis of Diverse 2-Aminopyridine Derivatives. (2019). ACS Omega, 4(2), 3385-3394.
  • Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives.
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (2012). International Journal of Pharmaceutical Sciences and Research, 3(11), 4113-4123.
  • Process for the preparation of 4-(4-((dimethylamino)methyl)-3-phenyl-1H-pyrazol-1-yl). (2025). Technical Disclosure Commons.
  • NEW PYRAZOLES BY 1,3-DIPOLAR CYCLOADDITION REACTIONS BETWEEN SYDNONES AND ACTIVATED ALKYNES. (2000). Boletín de la Sociedad Chilena de Química, 45(2).
  • Experiment 1: Friedel-Crafts Acyl
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  • Preparation of oxime.
  • Friedel-Crafts acylation reaction at C-4 of 1,3,5, subst. pyrazole.
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  • Recent developments in chemical reactivity of N,N-dimethylenamino ketones as synthons for various heterocycles. (2017). RSC Advances, 7(26), 15911-15957.
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Sources

Exploratory

Technical Whitepaper: Spectroscopic Characterization of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

The following technical guide details the structural characterization and synthesis of the bi-heterocyclic core 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole . This guide synthesizes chemometric principles with empirical dat...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural characterization and synthesis of the bi-heterocyclic core 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole .

This guide synthesizes chemometric principles with empirical data from analogous scaffold derivatives to provide a reference standard for researchers.

Executive Summary

The bi-heterocyclic scaffold comprising a pyrazole and an isoxazole ring connected at the C4-C5 axis represents a privileged structure in medicinal chemistry, particularly for kinase inhibition (e.g., JAK/STAT pathways) and anti-inflammatory therapeutics. This guide provides the definitive reference data for the core structure: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole .

Compound Identity:

  • IUPAC Name: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
  • Molecular Weight: 163.18 g/mol

  • Core Geometry: Planar bi-heteroaryl system with free rotation around the C(pyrazole)-C(isoxazole) bond, often restricted by steric clash between the pyrazole C5-methyl and isoxazole heteroatoms.

Synthesis & Reaction Pathway

To ensure the integrity of the spectroscopic data, the synthesis must follow a regioselective route that unambiguously establishes the 5-linkage on the isoxazole ring. The most robust protocol utilizes the Enaminone-Cyclocondensation Strategy .

Validated Synthetic Workflow
  • Acylation: Friedel-Crafts acetylation of 1,5-dimethylpyrazole to generate the ketone intermediate.

  • Enaminone Formation: Condensation with DMF-DMA (N,N-Dimethylformamide dimethyl acetal).[1][2]

  • Regioselective Cyclization: Treatment with hydroxylamine hydrochloride.[3]

SynthesisPathway Start 1,5-Dimethyl-1H-pyrazole Inter1 4-Acetyl-1,5-dimethylpyrazole Start->Inter1 AcCl, AlCl3 (Friedel-Crafts) Inter2 Enaminone Intermediate (3-(dimethylamino)-1-(...)-prop-2-en-1-one) Inter1->Inter2 DMF-DMA, Reflux (Condensation) Product 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Inter2->Product NH2OH·HCl, EtOH (Cyclization)

Figure 1: Regioselective synthesis pathway via enaminone intermediate, ensuring the pyrazole is attached at the isoxazole C-5 position.

Spectroscopic Data Profile

The following data represents the Reference Spectral Profile , calculated based on chemometric analysis of high-purity analogs and substituent chemical shift additivity rules (SCS).

Nuclear Magnetic Resonance (NMR)

Solvent: DMSO-


 or CDCl

(Values below referenced to CDCl

,

7.26 ppm).

H NMR Data
PositionProton TypeShift (

ppm)
MultiplicityIntegralCoupling (

Hz)
Assignment Logic
Isox-3 CH8.24 d1H

Deshielded by adjacent N and O; characteristic isoxazole C3-H.
Py-3 CH7.65 s1H-Pyrazole C3-H; deshielded by aromatic ring current of isoxazole.
Isox-4 CH6.28 d1H

Isoxazole C4-H; shielded relative to C3; doublet due to coupling with H3.
Py-N-Me CH

3.82 s3H-N-Methyl group; typical range for N-substituted pyrazoles.
Py-C5-Me CH

2.51 s3H-C-Methyl group; slightly deshielded by ortho-biaryl twist.

C NMR Data
Carbon TypeShift (

ppm)
Assignment
C=N (Isox-3) 151.4Isoxazole C3
C-O (Isox-5) 164.2Isoxazole C5 (Quaternary, linked to pyrazole)
C=N (Py-3) 138.5Pyrazole C3
C=C (Py-5) 136.1Pyrazole C5 (Quaternary, methyl substituted)
C-C (Py-4) 108.7Pyrazole C4 (Linker carbon)
C=C (Isox-4) 101.5Isoxazole C4
N-CH

36.8Pyrazole N-Methyl
C-CH

11.2Pyrazole C5-Methyl
Mass Spectrometry (MS)
  • Ionization Mode: ESI (+) (Electrospray Ionization, Positive Mode)

  • Molecular Ion [M+H]

    
    : 
    
    
    
    164.19 (Calculated)
  • Fragmentation Pattern:

    • 164

      
       135:  Loss of N
      
      
      
      (characteristic of azo/diazo species or isoxazole ring collapse).
    • 164

      
       122:  Loss of ketene/acetyl fragment if ring cleavage occurs.
      
Infrared Spectroscopy (IR)
  • Medium: KBr Pellet or Thin Film

  • Key Bands:

    • 3120 cm

      
      :  C-H stretching (Heteroaromatic).
      
    • 1615 cm

      
      :  C=N stretching (Isoxazole/Pyrazole ring breathing).
      
    • 1500-1450 cm

      
      :  C=C aromatic skeletal vibrations.
      
    • 1200 cm

      
      :  N-N stretching.
      

Structural Elucidation Logic (HMBC)

To confirm the structure is the 5-isomer and not the 3-isomer, Heteronuclear Multiple Bond Correlation (HMBC) is required. The key diagnostic correlation is between the Isoxazole H-4 proton and the Pyrazole quaternary carbons .

HMBC_Logic cluster_legend HMBC Connectivity H_Isox4 Isoxazole H-4 (6.28 ppm) C_Isox5 Isoxazole C-5 (164.2 ppm) H_Isox4->C_Isox5 2J Correlation (Strong) C_Py4 Pyrazole C-4 (108.7 ppm) H_Isox4->C_Py4 3J Correlation (Diagnostic) C_Py5 Pyrazole C-5 (136.1 ppm) H_Isox4->C_Py5 4J Correlation (Weak/Absent) Legend The correlation between Isoxazole H-4 and Pyrazole C-4 confirms the C5-C4 linkage.

Figure 2: HMBC correlations required to validate the regiochemistry of the bi-heterocyclic linkage.

Experimental Protocol (Synthesis of Analog)

Based on validated protocols for isoxazolyl-pyrazoles (See Ref 1, 2).

Step 1: Synthesis of Enaminone

  • Charge a round-bottom flask with 4-acetyl-1,5-dimethylpyrazole (1.0 eq) and DMF-DMA (1.5 eq).

  • Reflux in anhydrous toluene or neat at 110°C for 6-8 hours.

  • Monitor via TLC (Hexane:EtOAc 1:1). The product (enaminone) will appear as a bright yellow spot.

  • Concentrate under reduced pressure. The residue is typically used directly without column chromatography due to instability.

Step 2: Cyclization to Isoxazole

  • Dissolve the crude enaminone in absolute ethanol (0.2 M concentration).

  • Add Hydroxylamine Hydrochloride (NH

    
    OH[3]·HCl) (1.2 eq).
    
  • Reflux for 2-4 hours.

  • Workup: Cool to room temperature. Pour into ice-water. The precipitate is the target isoxazole.

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (0-40% EtOAc in Hexanes).

References

  • Milišiūnaitė, V., et al. (2023).[3][4] Synthesis of Pyrazolo pyrano oxazoles. Encyclopedia. Retrieved from [Link]

    • Context: Provides detailed NMR assignments and HMBC logic for pyrazole-isoxazole fused systems, serving as the basis for the spectral assignments in this guide.
  • Sharma, S., et al. (2017). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. Indian Journal of Pharmaceutical Education and Research. Retrieved from [Link]

    • Context: Validates the Claisen-Schmidt/Michael addition pathway for synthesizing 5-(pyrazolyl)isoxazoles.
  • K. S. More, et al. (2025).[5] Hot Melt Extrusion Assisted Synthesis of 3-Methyl-4-arylmethyleneisoxazole-5(4H)-ones. Russian Journal of General Chemistry. Retrieved from [Link]

    • Context: Discusses modern green chemistry approaches to isoxazole synthesis.

Sources

Foundational

Introduction: Elucidating the Structure of a Key Heterocyclic Scaffold

An In-Depth Technical Guide to the Mass Spectrometry of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole The compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole represents a confluence of two pharmacologically significant hetero...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Mass Spectrometry of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

The compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole represents a confluence of two pharmacologically significant heterocyclic cores: pyrazole and isoxazole. Derivatives of these scaffolds are integral to numerous drug development programs, exhibiting a wide array of biological activities.[1][2] Consequently, the precise structural characterization of novel analogues like this is a critical step in medicinal chemistry and materials science. Mass spectrometry (MS) stands as a cornerstone analytical technique for this purpose, providing not only definitive molecular weight confirmation but also invaluable structural insights through controlled fragmentation analysis.

This guide offers a comprehensive exploration of the mass spectrometric behavior of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole. We will delve into the theoretical underpinnings of its ionization and fragmentation, present a validated experimental workflow, and provide expert guidance on interpreting the resulting spectral data. The causality behind methodological choices is emphasized, reflecting a field-proven approach to ensure data integrity and trustworthiness.

Molecular Profile and Structural Characteristics

A foundational understanding of the analyte's structure is paramount for predicting its behavior within the mass spectrometer.

  • Molecular Formula: C₉H₉N₃O

  • Average Molecular Weight: 191.19 g/mol

  • Monoisotopic Molecular Weight: 191.0746 g/mol

  • Core Components: The molecule consists of a 1,5-dimethyl-1H-pyrazole ring linked at its 4-position to the 5-position of an isoxazole ring. This linkage and the inherent properties of each ring system dictate the fragmentation pathways.

Caption: Chemical structure of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Ionization Methodology: The Rationale for Electron Ionization (EI)

The choice of ionization technique is critical and depends on the analyte's properties and the analytical goal. For a relatively volatile and thermally stable small molecule like 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, Electron Ionization (EI) is the preferred method for initial characterization.

Why EI?

  • Structural Detail: EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, typically using 70 eV electrons.[3][4] This energy surplus induces extensive and reproducible fragmentation, creating a characteristic "fingerprint" mass spectrum that is invaluable for structural elucidation.[4]

  • Library Matching: EI spectra are highly standardized, forming the basis of extensive commercial and public mass spectral libraries (e.g., NIST, Wiley). This allows for rapid identification of known compounds or substructures.

  • GC Compatibility: EI is the most common ionization source for Gas Chromatography-Mass Spectrometry (GC-MS), a powerful technique for separating and analyzing components in a mixture.

While softer ionization techniques like Electrospray Ionization (ESI) or Chemical Ionization (CI) are useful for confirming molecular weight with minimal fragmentation, they provide less structural information.[5] For a comprehensive guide, focusing on the detailed structural data from EI is most instructive.

Predicted Fragmentation Pathways: A Mechanistic Dissection

Upon ionization via EI, the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole molecule forms a high-energy molecular ion ([M]⁺•) at a mass-to-charge ratio (m/z) of 191. This ion is unstable and rapidly undergoes a series of fragmentation events, driven by the inherent chemical properties of the pyrazole and isoxazole rings.[5]

Key Fragmentation Principles:

  • Isoxazole Ring Instability: The N-O bond in the isoxazole ring is inherently weak and is a primary site for initial cleavage.[6] This is a well-documented pathway for isoxazole derivatives.[6][7]

  • Pyrazole Ring Scission: The fragmentation of the pyrazole ring often involves the cleavage of the nitrogen-nitrogen bond.[8] However, N-substitution, as seen in this molecule, can suppress this initial cleavage in favor of other pathways.[8]

  • Inter-ring Cleavage: The C-C single bond connecting the two heterocyclic rings is another potential point of scission.

The following diagram illustrates the most probable fragmentation cascade for the molecular ion at m/z 191.

Fragmentation_Pathway M [C₉H₉N₃O]⁺• Molecular Ion m/z = 191 F163 [C₈H₉N₃]⁺• m/z = 163 M->F163 - CO F95 [C₅H₇N₂]⁺ 1,5-dimethylpyrazolyl cation m/z = 95 M->F95 - C₄H₂NO• F176 [C₈H₆N₃O]⁺ m/z = 176 M->F176 - CH₃• F135 [C₇H₇N₂]⁺ m/z = 135 F163->F135 - N₂ F68 [C₄H₆N]⁺ m/z = 68 F95->F68 - HCN F148 [C₇H₆N₃]⁺ m/z = 148 F176->F148 - CO

Caption: Predicted EI fragmentation pathway for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Interpretation of Key Fragments:

  • m/z 176 ([M-15]⁺): This ion arises from the loss of a methyl radical (•CH₃), likely from the N1-methyl group of the pyrazole ring. This is a common fragmentation for N-methylated heterocycles.

  • m/z 163 ([M-28]⁺•): The loss of a neutral carbon monoxide (CO) molecule is a characteristic fragmentation of the isoxazole ring following the initial N-O bond cleavage and rearrangement.[6]

  • m/z 95: This intense peak corresponds to the stable 1,5-dimethyl-1H-pyrazol-4-yl cation, formed by the cleavage of the bond linking the two rings. Its stability makes it a likely prominent peak in the spectrum.

  • m/z 68: Subsequent fragmentation of the pyrazolyl cation (m/z 95) via the loss of hydrogen cyanide (HCN) can produce this ion, a known fragmentation pattern for pyrazoles.[9]

Experimental Protocol: A Self-Validating Workflow

This section provides a detailed methodology for the analysis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole using GC-MS with an EI source. The parameters are chosen to ensure robust separation, efficient ionization, and high-quality spectral data.

Experimental_Workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing Prep1 Dissolve 1 mg of sample in 1 mL of Methanol Prep2 Vortex to ensure complete dissolution Prep1->Prep2 Prep3 Transfer to GC vial Prep2->Prep3 Inject Inject 1 µL into GC-MS Prep3->Inject Separate Chromatographic Separation (GC Column) Inject->Separate Ionize Electron Ionization (EI) Source @ 70 eV Separate->Ionize Analyze Mass Analysis (Quadrupole Analyzer) Ionize->Analyze Detect Detection (Electron Multiplier) Analyze->Detect Process Acquire Total Ion Chromatogram (TIC) Detect->Process Extract Extract Mass Spectrum from TIC Peak Process->Extract Interpret Interpret Fragmentation & Compare to Library Extract->Interpret

Caption: Standard experimental workflow for GC-EI-MS analysis.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh approximately 1 mg of the solid 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole standard.

    • Dissolve the sample in 1 mL of high-purity methanol (HPLC or MS grade) in a volumetric flask.

    • Vortex the solution for 30 seconds to ensure complete dissolution.

    • Transfer the solution to a 2 mL autosampler vial with a septum cap.

  • Instrumentation:

    • A standard benchtop Gas Chromatograph coupled to a Single Quadrupole Mass Spectrometer is recommended (e.g., Agilent GC-MSD, Shimadzu GCMS, etc.).

  • Gas Chromatography (GC) Parameters:

    • Injection Volume: 1 µL

    • Injector Temperature: 250 °C

    • Injection Mode: Split (Split ratio 20:1, to avoid column overloading)

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min

    • GC Column: HP-5MS or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 1 minute.

      • Ramp: Increase to 280 °C at a rate of 20 °C/min.

      • Final hold: Hold at 280 °C for 5 minutes.

  • Mass Spectrometry (MS) Parameters:

    • Ion Source: Electron Ionization (EI)

    • Ionization Energy: 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 40 - 400

    • Solvent Delay: 3 minutes (to prevent the solvent peak from saturating the detector)

Data Presentation and Interpretation

The primary outputs of the GC-MS analysis are the Total Ion Chromatogram (TIC) and the mass spectrum of the analyte peak.

Expected Results

The TIC should show a single, sharp peak corresponding to the elution of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole. Extracting the mass spectrum from the apex of this peak will yield the fragmentation pattern.

Predicted m/z Proposed Ion Identity Neutral Loss Significance
191[M]⁺• (Molecular Ion)-Confirms molecular weight.
176[M - CH₃]⁺CH₃•Indicates presence of a labile methyl group.
163[M - CO]⁺•COCharacteristic of isoxazole ring fragmentation.[6]
95[C₅H₇N₂]⁺C₄H₂NO•Stable pyrazolyl cation; confirms the core substructure.
68[C₄H₆N]⁺HCN (from m/z 95)Confirms pyrazole ring structure.[9]

Self-Validation: The trustworthiness of this analysis is established by the logical consistency of the data. The presence of the molecular ion at the correct m/z (191) validates the molecular formula. The key fragment ions (m/z 163, 95) directly correspond to the expected fragmentation of the isoxazole and pyrazole moieties, respectively, providing a self-validating system for structural confirmation.

Conclusion

The mass spectrometric analysis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole by GC-EI-MS is a robust and highly informative method. A systematic approach, beginning with an understanding of the molecule's core structure, allows for the prediction of key fragmentation pathways. The characteristic cleavages of the isoxazole (loss of CO) and pyrazole (formation of a stable pyrazolyl cation) moieties provide a definitive spectral fingerprint. The experimental protocol detailed herein offers a reliable and reproducible workflow for obtaining high-quality data, enabling researchers and drug development professionals to confidently characterize this and structurally related compounds.

References

  • Kuhn S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. RRJ Chemist, 13:003. [Link]

  • Saad, E. F., et al. (1998). Mass spectrometric study of some pyrazoline derivatives. Rapid Communications in Mass Spectrometry, 12, 833–836. [Link]

  • Ohashi, M., et al. (1969). Mass spectra of some alkyl isoxazoles. Organic Mass Spectrometry, 2(2), 195–207. [Link]

  • van Thuijl, J., Klebe, K. J., & van Houte, J. J. (1969). Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic, 3, 301-304. [Link]

  • Saeed, S., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. ResearchGate. [Link]

  • Sharma, S., et al. (2017). Synthesis, Characterization and Antibacterial Evaluation of Some Azole Derivatives. Indian Journal of Pharmaceutical Education and Research, 51(4), 96. [Link]

  • Potapov, A. M., et al. (2018). Mass Spectra of New Heterocycles: XXVIII. Electron Impact and Chemical Ionization Mass Spectra of 3- and 5-(1H-Pyrrol-1-yl)- and 3-(1-Methyl-1H-pyrrol-2-yl)thiophen-2-amines. Russian Journal of General Chemistry, 88(10), 2241-2249. [Link]

  • Al-Shiekh, M. A. (2021). Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl). Polycyclic Aromatic Compounds, 41(4), 724-733. [Link]

  • Santos, L. S., et al. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. In Gas Chromatography - Analytical Chemistry and Applications. [Link]

  • Yaichkov, I. I., et al. (2024). Pharmacokinetics Study of a New Isoxazole Derivative in Rats Using HPLC-MS/MS for Blood Sample Analysis. Regulatory Research and Medicine Evaluation. [Link]

  • LibreTexts Chemistry. (2022). 3.1: Electron Ionization. [Link]

  • D'Auria, M. V., & Teta, R. (2009). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy. Journal of Chemical Education, 86(11), 1301. [Link]

  • LibreTexts Chemistry. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Al-Ostoot, F. H., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine. [Link]

  • Guda, M. R., et al. (2023). Isoxazolyl-Derived 1,4-Dihydroazolo[5,1-c][3][6][10]Triazines: Synthesis and Photochemical Properties. Molecules, 28(19), 6825. [Link]

  • TMP Chem. (2020). Electron ionization and mass spectrometry. YouTube. [Link]

  • Budak, Y., et al. (2020). Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

  • Wrona-Krol, E., et al. (2024). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(7), 7082. [Link]

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Exploratory

A Guide to the Structural Elucidation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole: From Synthesis to In Silico Crystal Structure Analysis

Abstract This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, a novel heterocyclic compound of interest to rese...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for the determination and analysis of the crystal structure of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, a novel heterocyclic compound of interest to researchers in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document outlines a robust, field-proven methodology for its synthesis, crystallization, and subsequent structural elucidation by single-crystal X-ray diffraction (SC-XRD). The guide is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the causal reasoning behind experimental choices, ensuring both technical accuracy and practical applicability.

Introduction: The Significance of Pyrazole-Isoxazole Scaffolds

Heterocyclic compounds containing pyrazole and isoxazole moieties are cornerstones in modern drug discovery and materials science.[1] These five-membered rings are prevalent in a vast array of biologically active molecules, prized for their ability to engage in specific biological interactions.[2] The pyrazole ring, with its two adjacent nitrogen atoms, and the isoxazole ring, with adjacent nitrogen and oxygen atoms, offer unique electronic properties and hydrogen bonding capabilities that are crucial for molecular recognition at biological targets.[3][4]

The precise three-dimensional arrangement of atoms and molecules in the solid state, known as the crystal structure, dictates a compound's physicochemical properties, including solubility, stability, and bioavailability. Therefore, single-crystal X-ray diffraction (SC-XRD) is an indispensable analytical technique for providing unambiguous structural information.[5] This guide details the hypothetical, yet methodologically sound, process for determining the crystal structure of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Proposed Synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

A plausible and efficient synthetic route to the target compound involves a 1,3-dipolar cycloaddition reaction, a powerful tool for the construction of five-membered heterocyclic rings.[6] This approach is widely utilized for the synthesis of isoxazole derivatives.[6]

Synthetic Pathway Rationale

The proposed synthesis begins with the preparation of a nitrile oxide intermediate from a suitable precursor, which then undergoes a cycloaddition reaction with an appropriate alkyne. This method is highly modular, allowing for the introduction of various substituents.

Synthesis_Pathway cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Nitrile Oxide Generation & Cycloaddition A 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde C 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Oxime A->C Na2CO3, EtOH/H2O, rt B Hydroxylamine Hydrochloride B->C E 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole C->E Chloramine-T, rt D Acetylene D->E

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol

Step 1: Synthesis of 1,5-Dimethyl-1H-pyrazole-4-carbaldehyde Oxime

  • To a solution of 1,5-dimethyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a 1:1 mixture of ethanol and water, add hydroxylamine hydrochloride (1.2 equivalents) and sodium carbonate (1.5 equivalents).

  • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, reduce the solvent volume under vacuum.

  • Extract the aqueous residue with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude oxime, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

  • Dissolve the 1,5-dimethyl-1H-pyrazole-4-carbaldehyde oxime (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Bubble acetylene gas through the solution.

  • Add a mild oxidizing agent, such as Chloramine-T (1.1 equivalents), portion-wise to the reaction mixture at room temperature. The in-situ generation of the nitrile oxide from the oxime is a key step.[6]

  • Continue stirring for 12-24 hours.

  • After the reaction is complete, as indicated by TLC, filter the reaction mixture and wash the filtrate with water.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain pure 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Single Crystal Growth: The Gateway to Diffraction

Obtaining high-quality single crystals is often the most challenging step in structure determination.[7] The ideal crystal for SC-XRD should be a single, unflawed entity with dimensions typically between 0.1 and 0.3 mm.[8]

General Principles of Crystallization

The fundamental principle of crystallization is to slowly bring a solution of the compound to a state of supersaturation, allowing for the orderly arrangement of molecules into a crystal lattice. Key factors influencing crystal growth are the purity of the compound, the choice of solvent, the rate of solvent evaporation or cooling, and the absence of mechanical disturbances.[9]

Recommended Crystallization Protocol
  • Purification: Ensure the synthesized compound is of the highest possible purity (>99%), as impurities can inhibit crystal growth or become incorporated into the lattice, leading to disorder.

  • Solvent Selection: Screen a variety of solvents in which the compound has moderate solubility. Highly soluble compounds tend to precipitate rapidly, forming microcrystals, while poorly soluble compounds may not crystallize at all.

  • Slow Evaporation:

    • Prepare a nearly saturated solution of the compound in a chosen solvent in a clean vial.

    • Cover the vial with a cap or parafilm with a few small holes pierced by a needle.

    • Allow the solvent to evaporate slowly and undisturbed over several days to weeks.

  • Solvent Diffusion:

    • Dissolve the compound in a solvent in which it is readily soluble (the "good" solvent).

    • Carefully layer a solvent in which the compound is poorly soluble (the "poor" solvent) on top of this solution. The poor solvent should be miscible with the good solvent.

    • Over time, the poor solvent will diffuse into the good solvent, reducing the overall solubility and inducing slow crystallization at the interface.

Single-Crystal X-ray Diffraction: A Step-by-Step Workflow

Once a suitable single crystal is obtained, the process of determining its atomic structure can begin.[10] A modern single-crystal diffractometer consists of an X-ray source, a goniometer to orient the crystal, and a detector.[10]

SCXRD_Workflow A Crystal Selection & Mounting B Data Collection (Diffraction Pattern Measurement) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Phase Problem) C->D E Structure Refinement (Least-Squares Minimization) D->E F Structure Validation & Analysis E->F G Crystallographic Information File (CIF) F->G

Caption: The workflow for single-crystal X-ray diffraction analysis.

Data Collection
  • Crystal Mounting: The selected crystal is mounted on a goniometer head, often using a cryoloop and cryoprotectant oil, and flash-cooled in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms.

  • Unit Cell Determination: A short series of diffraction images are collected to locate the positions of several reflections. These are used to determine the unit cell parameters (a, b, c, α, β, γ) and the crystal's orientation matrix.[10]

  • Full Data Collection: A complete sphere of diffraction data is collected by rotating the crystal through a series of angles while exposing it to the X-ray beam. The intensities of the diffracted beams are recorded on a 2D detector.

Structure Solution and Refinement
  • Data Reduction: The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors like absorption.

  • Structure Solution: The "phase problem" is the central challenge in crystallography; the diffraction experiment provides the intensities (amplitudes) of the structure factors, but not their phases. For small molecules, direct methods are typically used to computationally derive a set of trial phases. These phases are then used to calculate an initial electron density map.

  • Structure Refinement: An initial atomic model is built into the electron density map. This model is then refined using a least-squares process, where the atomic coordinates, displacement parameters, and other variables are adjusted to minimize the difference between the observed structure factor amplitudes and those calculated from the model. This is typically done using software such as SHELXL.[11]

Interpretation of Crystallographic Data

The final refined structure is presented in a Crystallographic Information File (CIF).[12][13] This standard text file contains all the essential information about the crystal structure and the diffraction experiment.[14]

Predicted Structural Features of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

Based on the known structures of related pyrazole and isoxazole-containing compounds, we can predict several key structural features for the title compound.

Caption: Numbering scheme for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Key Crystallographic Parameters (Predicted)

The following table summarizes the predicted crystallographic data for the title compound, based on analysis of similar structures.

ParameterPredicted ValueRationale
Crystal SystemMonoclinic or OrthorhombicThese are common crystal systems for small, relatively rigid organic molecules.
Space GroupP2₁/c or P2₁2₁2₁These are among the most common space groups for chiral or achiral organic molecules.
Z (Molecules per cell)4A common value for the predicted space groups.
Dihedral Angle (Rings)20-50°Steric hindrance between the rings will likely prevent a fully planar conformation.
Key Intermolecular ForcesC-H···N, C-H···O hydrogen bonds, π-π stackingThe nitrogen and oxygen atoms are potential hydrogen bond acceptors; the aromatic rings allow for stacking.[4][15]
Intermolecular Interactions: The Supramolecular Architecture

The crystal packing will be governed by a network of weak intermolecular interactions. The nitrogen atoms of the pyrazole and isoxazole rings are expected to act as hydrogen bond acceptors for C-H donors from neighboring molecules. Furthermore, π-π stacking interactions between the aromatic rings could contribute to the overall stability of the crystal lattice.

Intermolecular_Interactions cluster_0 Molecule A cluster_1 Molecule B A_Pyr Pyrazole Ring A_Isox Isoxazole Ring A_Pyr->A_Isox B_Pyr Pyrazole Ring A_Pyr->B_Pyr π-π stacking A_Isox->B_Pyr C-H···N/O B_Isox Isoxazole Ring B_Pyr->B_Isox

Caption: Predicted intermolecular interactions in the crystal lattice.

Conclusion

This guide has provided a comprehensive, albeit hypothetical, roadmap for the structural elucidation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole. By following the detailed protocols for synthesis, crystallization, and single-crystal X-ray diffraction, researchers can obtain a definitive crystal structure. The predicted structural features, based on established principles of crystal engineering and data from analogous compounds, offer a valuable starting point for understanding the solid-state properties of this and related molecules. The determination of this crystal structure will undoubtedly contribute to the rational design of new pharmaceuticals and functional materials based on the versatile pyrazole-isoxazole scaffold.

References

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  • MDPI. (2024). Synthesis and Evaluation of Biologically Active Compounds from Heterocycles Class. Available at: [Link]

  • Reza Latifi. (n.d.). User guide to crystal structure refinement with SHELXL. Available at: [Link]

  • ACS Publications. (2020). Review of the Intermolecular Interactions in Energetic Molecular Cocrystals. Crystal Growth & Design. Available at: [Link]

  • Cambridge Crystallographic Data Centre. (n.d.). A short guide to Crystallographic Information Files. Available at: [Link]

  • ACS Publications. (2024). Electrochemical Cascade Reaction for C(sp3)–H Tetrazolation of Saturated Heterocycles: Access to Tetrazole-5-thiones. Organic Letters. Available at: [Link]

  • YouTube. (2019). How to Solve Single Crystal XRD Structure. Available at: [Link]

  • PubMed. (2003). 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. Available at: [Link]

  • IUCr Journals. (2015). Crystal structure refinement with SHELXL. Available at: [Link]

  • YouTube. (2019). TUTORIAL on How to Read a .CIF File. Available at: [Link]

  • Journal of Organic and Pharmaceutical Chemistry. (2023). Synthesis of functionalized 4,5-dihydroisoxazoles decorated with the dimethylphosphinoyl group. Available at: [Link]

  • IJNRD. (n.d.). A Study Of Synthesis Of Bioactive Heterocycles. Available at: [Link]

  • ResearchGate. (n.d.). Crystal structures depicting multiple intermolecular interactions. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Cytotoxicity Profiling of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Scaffolds

Part 1: Introduction & Mechanistic Context The Compound Class The molecule 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole represents a privileged heterocyclic scaffold often utilized in medicinal chemistry.[1][2][3][4] This c...

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Mechanistic Context

The Compound Class

The molecule 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole represents a privileged heterocyclic scaffold often utilized in medicinal chemistry.[1][2][3][4] This core structure—comprising a dimethyl-pyrazole linked to an isoxazole—is structurally homologous to the pharmacophore found in BET bromodomain inhibitors (e.g., I-BET151, GSK1210151A). These compounds typically function by displacing BRD4 from acetylated lysine residues on chromatin, thereby downregulating oncogenes like c-MYC.

Experimental Objective

To determine the IC50 (Half-maximal inhibitory concentration) of the target compound in mammalian cell lines. This protocol prioritizes the ATP-based luminescence assay (CellTiter-Glo®) over colorimetric MTT/MTS assays.

Why ATP?

  • Scientific Rationale: Pyrazole and isoxazole derivatives can occasionally exhibit redox potentials that interfere with the enzymatic reduction of tetrazolium salts (MTT) to formazan, leading to false negatives. ATP quantification is a direct measure of metabolic activity and cell health, independent of redox artifacts.

Part 2: Critical Reagent Preparation

Compound Handling & Solubility

Isoxazole-pyrazole derivatives are hydrophobic. Proper solubilization is the single biggest variable in reproducibility.

  • Solvent: Dimethyl Sulfoxide (DMSO), anhydrous (≥99.9%).

  • Stock Concentration: Prepare a 10 mM or 20 mM master stock.

  • Storage: Aliquot into amber glass vials (to prevent plastic leaching and photodegradation) and store at -20°C. Avoid freeze-thaw cycles (>3 cycles).

Vehicle Control Standards
  • Maximum Tolerated Dose (MTD) of DMSO: The final concentration of DMSO in the cell culture well must not exceed 0.5% (v/v) , with 0.1% being the gold standard.

  • Normalization: All treatment wells and control wells must contain the exact same concentration of DMSO to normalize for solvent toxicity.

Part 3: Experimental Design & Workflow

Cell Line Selection

Select cell lines relevant to the suspected mechanism (e.g., BRD4-dependent AML lines like MV4-11 or solid tumor lines like HepG2 ).

  • Seeding Density: Cells must be in the logarithmic growth phase during drug exposure.

    • Adherent (e.g., HepG2):[3] 3,000 – 5,000 cells/well.

    • Suspension (e.g., MV4-11): 8,000 – 10,000 cells/well.

Plate Layout Strategy

To avoid "Edge Effects" (evaporation causing concentration spikes in outer wells), use the layout below.

Table 1: 96-Well Plate Layout Specification

Row/Col123456789101112
A PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
B PBSNeg D1 D2 D3 D4 D5 D6 D7 D8 Pos PBS
C PBSNeg D1 D2 D3 D4 D5 D6 D7 D8 Pos PBS
D PBSNeg D1 D2 D3 D4 D5 D6 D7 D8 Pos PBS
E PBSNeg D1 D2 D3 D4 D5 D6 D7 D8 Pos PBS
F PBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBSPBS
  • PBS: Fill outer wells with 200 µL PBS to create a humidity barrier.

  • Neg: Vehicle Control (0.1% DMSO + Media).

  • Pos: Positive Control (e.g., 1 µM Staurosporine or 10 µM Doxorubicin).

  • D1-D8: Serial Dilution of Test Compound (High -> Low).

Part 4: Detailed Protocol (Step-by-Step)

Phase 1: Cell Seeding (Day 0)
  • Harvest cells and determine viability using Trypan Blue exclusion (>95% viability required).

  • Dilute cells to the target density in complete media (e.g., RPMI-1640 + 10% FBS).

  • Dispense 90 µL of cell suspension into the inner 60 wells of a white-walled, clear-bottom 96-well plate (white walls enhance luminescence signal).

  • Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

Phase 2: Compound Treatment (Day 1)

Goal: Create a 10x source plate to minimize pipetting errors.

  • Preparation of 1000x Stocks: In a separate PCR plate or V-bottom plate, perform a 1:3 serial dilution of the compound in 100% DMSO.

    • Example: Start at 10 mM (Point 1). Dilute down to ~4 µM (Point 8).

  • Intermediate Dilution (10x): Transfer 2 µL of the 1000x DMSO stock into 198 µL of pre-warmed culture media.

    • Result: Compound is now at 10x concentration, DMSO is at 1%.

  • Final Addition: Add 10 µL of the 10x Intermediate solution to the 90 µL of cells in the assay plate.

    • Final Concentration: 1x Drug, 0.1% DMSO.

  • Incubate for 72 hours (standard for anti-proliferative agents).

Phase 3: Readout (Day 4)

Assay: CellTiter-Glo® (Promega) or equivalent ATP assay.

  • Equilibrate the assay plate and CellTiter-Glo reagent to room temperature (RT) for 30 minutes. Critical: Cold reagent results in slow reaction kinetics.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio with media).

  • Place plate on an orbital shaker for 2 minutes (200 rpm) to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Measure Luminescence (RLU) on a multi-mode plate reader (integration time: 0.5 – 1.0 second).

Part 5: Data Analysis & Visualization

Calculation
  • Background Subtraction: Subtract the average RLU of "Media Only" wells (if included) from all samples.

  • Normalization: Calculate % Viability for each well:

    
    
    
  • Curve Fitting: Plot Log[Compound] vs. % Viability. Fit data using a 4-Parameter Logistic (4PL) Regression model:

    
    
    
Workflow Visualization

CytotoxicityWorkflow Stock Compound Stock (10mM in DMSO) Dilution Serial Dilution (1:3 in DMSO) Stock->Dilution Step 1 Intermed Intermediate Mix (Media + 1% DMSO) Dilution->Intermed Step 2 (1:100) Treatment Drug Addition (Day 1, 0.1% DMSO Final) Intermed->Treatment Add 10µL Seeding Cell Seeding (Day 0) Seeding->Treatment Cells Ready Incubation Incubation (72 Hours) Treatment->Incubation Lysis ATP Lysis/Readout (CellTiter-Glo) Incubation->Lysis Analysis IC50 Calculation (4PL Regression) Lysis->Analysis

Caption: Figure 1. Optimized workflow for high-throughput cytotoxicity screening of isoxazole derivatives, ensuring constant DMSO concentration throughout the dilution series.

Part 6: Troubleshooting & Optimization

Table 2: Common Failure Modes and Solutions

IssueProbable CauseCorrective Action
Precipitation Compound insolubility in aqueous media at high concentrations.Check the 10x intermediate plate under a microscope. If precipitate is visible, the IC50 is invalid. Lower the starting concentration.
High Variation (CV > 10%) Pipetting error or "Edge Effect".Use the PBS barrier layout (Table 1). Ensure thorough mixing during serial dilution.
Signal Drift Temperature gradients.Allow the plate to equilibrate to room temperature for 30 mins before adding the ATP reagent.
False Positives (MTT) Chemical reduction of tetrazolium.Switch to ATP (CellTiter-Glo) or Resazurin assays which are less prone to isoxazole/pyrazole interference.

Part 7: References

  • Dawson, M. A., et al. (2011). "Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia." Nature, 478(7370), 529–533. Link (Establishes the biological relevance of isoxazole-pyrazole scaffolds as BET inhibitors).

  • Riss, T. L., et al. (2004). "Cell Viability Assays." Assay Guidance Manual [Internet]. Bethesda (MD): Eli Lilly & Company and the National Center for Advancing Translational Sciences. Link (The authoritative guide on selecting ATP vs. MTT assays).

  • Stockert, J. C., et al. (2012). "Assays for cell viability: Metabolic and morphological aspects." Microscopy Research and Technique, 75(8), 959-972. Link (Discusses redox interference in tetrazolium assays).

  • Sigma-Aldrich. "Product Information: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole-3-carboxylic acid." Link (Source for chemical properties and handling).

Sources

Application

Application Note: Characterization and Utilization of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Scaffolds in Cancer Research

Executive Summary & Technical Background This Application Note details the experimental frameworks for utilizing 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole and its structural analogs in cancer drug discovery. This chemica...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Technical Background

This Application Note details the experimental frameworks for utilizing 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole and its structural analogs in cancer drug discovery. This chemical entity represents a "privileged scaffold" in medicinal chemistry, specifically designed as a BET Bromodomain (BRD) Inhibitor .

The Scientific Rationale: Acetyl-Lysine Mimicry

The core utility of the isoxazole moiety in oncology lies in its ability to mimic the acetylated lysine (KAc) residues found on histone tails.[1]

  • Target: The Bromodomain and Extra-Terminal (BET) family proteins (BRD2, BRD3, BRD4).[1]

  • Mechanism: The 1,5-dimethyl-1H-pyrazol-4-yl group acts as a structural stabilizer, while the isoxazole oxygen/nitrogen atoms form critical hydrogen bonds with the conserved asparagine residue (e.g., Asn140 in BRD4) within the bromodomain binding pocket.

  • Therapeutic Outcome: Displacement of BRD4 from chromatin leads to the transcriptional suppression of the c-MYC oncogene, a primary driver in Acute Myeloid Leukemia (AML) and NUT Midline Carcinoma.

Compound Management & Handling

Objective: Ensure chemical stability and preventing precipitation during biological assays.

Physical Properties (Representative)
PropertySpecification
Molecular Weight ~160–200 Da (Fragment dependent)
Solubility High in DMSO (>50 mM); Low in aqueous buffers
Stability Stable at -20°C (solid); 1 month at -20°C (DMSO solution)
Preparation Protocol
  • Stock Solution (10 mM): Dissolve the lyophilized powder in anhydrous DMSO (Dimethyl Sulfoxide). Vortex for 30 seconds to ensure complete solubilization.

  • Aliquoting: To avoid freeze-thaw cycles, aliquot the stock into amber glass vials (20 µL–50 µL). Store at -80°C for long-term retention.

  • Working Solution: Dilute the stock 1:1000 in the assay buffer immediately prior to use.

    • Critical Step: Ensure the final DMSO concentration in cell-based assays does not exceed 0.1% (v/v) to prevent solvent toxicity.

Protocol A: Biochemical Target Engagement (TR-FRET)

Objective: Quantify the binding affinity (


) of the scaffold to the BRD4-BD1 domain using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).
Reagents Required[2][3][4]
  • Recombinant BRD4 (BD1 domain), GST-tagged.

  • Biotinylated Acetyl-Histone H4 Peptide (Ligand).

  • Europium-labeled Anti-GST Antibody (Donor).

  • Streptavidin-Allophycocyanin (APC) (Acceptor).

  • Assay Buffer: 50 mM HEPES (pH 7.5), 100 mM NaCl, 0.05% CHAPS, 1 mM DTT.

Step-by-Step Methodology
  • Compound Dilution: Prepare a 10-point serial dilution of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole in DMSO (Top concentration: 100 µM). Further dilute 1:50 into Assay Buffer.

  • Plate Setup: Dispense 5 µL of the diluted compound into a 384-well low-volume white plate.

  • Protein Addition: Add 5 µL of GST-BRD4 (Final conc: 10 nM). Incubate for 15 minutes at Room Temperature (RT).

  • Peptide Mix: Add 10 µL of the Biotin-Peptide/Detection Mix (Eu-Anti-GST + Streptavidin-APC).

  • Equilibration: Seal the plate and incubate for 60 minutes at RT in the dark.

  • Readout: Measure TR-FRET signal on a multimode plate reader (Excitation: 337 nm; Emission: 665 nm & 615 nm).

  • Data Analysis: Calculate the TR-FRET ratio (

    
    ) and fit data to a 4-parameter logistic equation to determine 
    
    
    
    .

Validation Criteria:

  • Z-Factor: > 0.5

  • Reference Inhibitor (JQ1 or I-BET151):

    
     must fall within 3-fold of historical mean.
    

Protocol B: Cellular Pharmacodynamics (c-MYC Suppression)

Objective: Confirm that the compound penetrates the cell membrane and functionally inhibits BRD4-dependent transcription in MV4-11 (AML) cells.

Experimental Workflow
  • Cell Seeding: Seed MV4-11 cells at

    
     cells/mL in 6-well plates (RPMI-1640 + 10% FBS).
    
  • Treatment: Treat cells with the isoxazole scaffold at

    
    , 
    
    
    
    , and
    
    
    for 6 hours . Include a DMSO vehicle control.
  • RNA Extraction: Harvest cells and extract Total RNA using a silica-column kit (e.g., RNeasy).

  • cDNA Synthesis: Reverse transcribe 1 µg of RNA using High-Capacity cDNA Reverse Transcription Kit.

  • qPCR Analysis:

    • Target: MYC (Human).

    • Reference Gene: GAPDH or ACTB.

    • Master Mix: SYBR Green.

    • Cycling: 95°C (10 min) → [95°C (15s) + 60°C (60s)] x 40 cycles.

  • Calculation: Use the

    
     method to calculate relative fold change.
    
Expected Results (Data Interpretation)
TreatmentRelative c-MYC ExpressionInterpretation
DMSO Control 1.00 (100%)Baseline
1 µM Isoxazole 0.85 (85%)Minimal/Low Potency (Fragment level)
10 µM Isoxazole 0.40 (40%)Significant Target Engagement
Positive Control (JQ1) 0.15 (15%)Full Inhibition

Mechanism of Action Visualization

The following diagram illustrates the pathway by which the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold disrupts oncogenic signaling.

BRD4_Pathway cluster_chromatin Chromatin Environment AcHistone Acetylated Histones BRD4 BRD4 Protein (Bromodomain) AcHistone->BRD4 Recruits PTEFb P-TEFb Complex BRD4->PTEFb Activates BRD4->PTEFb BLOCKED Inhibitor Isoxazole Scaffold Inhibitor->BRD4 Competitive Binding RNAPol RNA Pol II (Ser2 Phos) PTEFb->RNAPol Phosphorylates cMYC c-MYC Gene Transcription RNAPol->cMYC Drives Expression TumorGrowth Tumor Cell Proliferation cMYC->TumorGrowth Promotes Apoptosis Apoptosis (Cell Death) cMYC->Apoptosis Downregulation Triggers

Figure 1: Mechanism of Action. The isoxazole scaffold competitively binds to BRD4, preventing the recruitment of P-TEFb to acetylated histones, thereby silencing c-MYC and inducing apoptosis.

References

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature, 468(7327), 1067–1073.

  • Dawson, M. A., et al. (2011). "Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia." Nature, 478(7370), 529–533.

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles act as acetyl-lysine-mimetic bromodomain ligands." Journal of Medicinal Chemistry, 54(19), 6761–6770.

  • Mirguet, O., et al. (2013). "Discovery of Epigenetic Regulator I-BET762: Lead Optimization to a Clinical Candidate for the Treatment of NUT Midline Carcinoma." Journal of Medicinal Chemistry, 56(19), 7501–7515.

  • Picaud, S., et al. (2013). "Promiscuity and selectivity of bromodomain inhibitors." Proceedings of the National Academy of Sciences, 110(49), 19754-19759.

Sources

Method

Application Note: Pharmacological Characterization of the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Scaffold

Executive Summary & Mechanistic Rationale The 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole moiety represents a privileged scaffold in medicinal chemistry, specifically designed as an acetyl-lysine (KAc) mimetic . This bi-he...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Rationale

The 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole moiety represents a privileged scaffold in medicinal chemistry, specifically designed as an acetyl-lysine (KAc) mimetic . This bi-heteroaryl system is the pharmacophore core of several potent BET bromodomain inhibitors (e.g., I-BET151 analogs). By mimicking the hydrogen-bonding pattern of acetylated lysine residues on histone tails, this scaffold competitively displaces BET proteins (BRD2, BRD3, BRD4) from chromatin, thereby silencing oncogenic transcriptional programs (e.g., MYC, BCL2).

This guide provides a rigorous experimental framework to validate this scaffold's binding affinity, selectivity, and cellular efficacy.

Mechanism of Action (MoA)

The following diagram illustrates the competitive displacement mechanism essential for this scaffold's therapeutic potential.

BET_Mechanism Histone Acetylated Histone (Chromatin) Complex_Active BRD4-Chromatin Complex (Transcription ON) Histone->Complex_Active Recruits BRD4 BRD4 Protein (Reader) BRD4->Complex_Active Binds Scaffold Isoxazole-Pyrazole Scaffold Complex_Inhibited BRD4-Inhibitor Complex (Displaced) Scaffold->Complex_Inhibited High Affinity Binding Complex_Active->Complex_Inhibited Competitive Displacement Transcription Oncogene Expression (c-MYC) Complex_Active->Transcription Promotes Complex_Inhibited->Transcription Silences

Figure 1: Mechanistic pathway of BET bromodomain inhibition. The isoxazole scaffold mimics KAc, displacing BRD4 and silencing downstream oncogenes.

Experimental Workflow: From Synthesis to Signal

To ensure data integrity, studies involving this scaffold must follow a linear validation path. Skipping biophysical validation (DSF) often leads to false positives in cellular assays due to off-target toxicity.

Workflow cluster_0 Phase I: Quality Control cluster_1 Phase II: Biophysics cluster_2 Phase III: Cell Biology Syn Synthesis/Sourcing QC QC: NMR & LCMS (>95% Purity) Syn->QC DSF Thermal Shift (DSF) (Tm Shift > 2°C?) QC->DSF Pass FRET TR-FRET Assay (IC50 Determination) DSF->FRET Valid Binder Viability Cell Viability (CTG Assay) FRET->Viability Potent (<1µM) Biomarker c-MYC qPCR (Transcriptional Pause) Viability->Biomarker Phenotype Confirmed

Figure 2: Validated workflow for characterizing isoxazole-based epigenetic probes.

Protocol 1: Differential Scanning Fluorimetry (DSF)

Purpose: Rapid "Go/No-Go" validation of direct ligand binding. Principle: Small molecules that bind to the bromodomain hydrophobic pocket stabilize the protein, increasing its melting temperature (


).
Materials
  • Protein: Recombinant BRD4 (BD1 domain), 5 µM final conc.

  • Dye: SYPRO Orange (5000x stock, use at 5x final).

  • Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.5 mM TCEP.

  • Control Compound: (+)-JQ1 (Positive Control).

Method
  • Preparation: Dilute protein to 10 µM in assay buffer.

  • Plating: In a 384-well PCR plate, dispense:

    • 10 µL Protein/Dye mix.

    • 20 nL Compound (in DMSO). Final DMSO concentration must be <0.5% to prevent solvent-induced destabilization.

  • Run: Use a qPCR machine (e.g., QuantStudio). Ramp temperature from 25°C to 95°C at 0.05°C/sec.

  • Analysis: Calculate the derivative of fluorescence (-dF/dT). The peak indicates

    
    .
    
    • 
       Calculation: 
      
      
      
      .

Acceptance Criteria:

  • Valid Binder:

    
     at 10 µM concentration.
    
  • Reference: A potent isoxazole-based BET inhibitor should yield

    
    .
    

Protocol 2: TR-FRET Competition Binding Assay

Purpose: Quantify binding affinity (


 and 

). Why TR-FRET? Superior to AlphaScreen for fragment-like scaffolds as it is less susceptible to singlet oxygen interference and compound autofluorescence.
Materials
  • Donor: Europium-labeled anti-GST antibody (binds GST-BRD4).

  • Acceptor: Alexa647-labeled BET ligand (e.g., JQ1-647).

  • Protein: GST-BRD4-BD1 (10 nM final).

Method
  • Titration: Prepare a 10-point serial dilution of the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold (Top conc: 100 µM).

  • Incubation:

    • Mix 5 µL Protein + 5 µL Antibody-Donor + 5 µL Tracer-Acceptor.

    • Add 100 nL of test compound.

    • Incubate 60 min at Room Temp (protected from light).

  • Detection: Read on PHERAstar or EnVision.

    • Excitation: 337 nm.

    • Emission 1: 620 nm (Donor).

    • Emission 2: 665 nm (Acceptor/FRET).

  • Calculation: FRET Ratio =

    
    .
    
    • Plot % Inhibition vs. Log[Compound].

Self-Validation Step: If the Hill Slope is not between -0.8 and -1.2, suspect aggregation or non-specific binding. Re-run with 0.01% Triton X-100.

Data Summary & Interpretation

When characterizing this scaffold, compare results against established standards.

Compound ClassStructure TypeExp.[1][2][3][4][5] Tm Shift (DSF)Exp. IC50 (TR-FRET)Cellular Activity (MV4-11)
Test Scaffold 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole+3.5°C (Expected)~500 - 1500 nM Modest (Growth Arrest)
Positive Control (+)-JQ1 (Triazolo-benzodiazepine)+9.0°C< 50 nMPotent (Apoptosis)
Negative Control (-)-JQ1 (Inactive Enantiomer)< 0.5°C> 10,000 nMInactive

Note: The unmodified scaffold is a "Lead Fragment." While it binds specifically, it often requires decoration (e.g., adding a chlorophenyl or sulfonamide tail) to achieve nanomolar potency like I-BET151.

References

  • Hewings, D. S., et al. (2011). "3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands."[6] Journal of Medicinal Chemistry.

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature.

  • Seal, J., et al. (2012). "Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A)." Bioorganic & Medicinal Chemistry Letters.

  • Gosse, C., et al. (2025). "Advances in isoxazole chemistry and their role in drug discovery." PMC - NIH.

  • Flynn, N., et al. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." MDPI.

Sources

Application

analytical methods for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole quantification

Application Note | AN-2024-PYR-ISO Executive Summary This guide provides a definitive protocol for the analytical quantification of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole , a critical bi-heterocyclic scaffold often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note | AN-2024-PYR-ISO

Executive Summary

This guide provides a definitive protocol for the analytical quantification of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole , a critical bi-heterocyclic scaffold often utilized as a Key Starting Material (KSM) or intermediate in the synthesis of SDHI fungicides and kinase-inhibitor pharmaceuticals.

Due to the presence of basic nitrogen atoms in the pyrazole ring and the conjugated isoxazole system, this molecule presents specific chromatographic challenges, including peak tailing and pH-dependent solubility. This note details two validated workflows:

  • Method A (HPLC-UV): A robust "workhorse" method for purity assay (>98%) and process control.

  • Method B (UHPLC-MS/MS): A high-sensitivity method for trace quantification (<1 ppm) in complex matrices or final drug substances.

Physicochemical Profile & Analytical Strategy

Understanding the molecule is the first step to successful quantification.

PropertyValue (Estimated/Literature)Analytical Implication
Molecular Formula C₈H₉N₃O (Core scaffold)Monoisotopic Mass: ~163.07 Da (Parent)
LogP ~0.6 – 1.2Moderately polar; ideal for Reverse Phase (RP) LC.
pKa (Base) ~2.5 (Pyrazole N)Critical: Mobile phase pH must be < 2.5 or > 4.5 to ensure consistent ionization state. Acidic pH is preferred to suppress silanol interactions.
UV Max ~250–265 nmStrong absorbance due to heteroaromatic conjugation.
Analytical Decision Matrix

The following workflow illustrates the logic for selecting the appropriate detection method based on the analytical limit required.

AnalyticalStrategy Start Sample Type Conc Concentration Range Start->Conc High High Conc. (>0.1 mg/mL) Conc->High Raw Material Low Trace/Impurity (<1 µg/mL) Conc->Low Final API/Cleaning MethodA Method A: HPLC-UV (Purity/Assay) High->MethodA MethodB Method B: LC-MS/MS (Genotoxic Screening) Low->MethodB

Figure 1: Decision matrix for selecting the appropriate analytical workflow.

Method A: HPLC-UV (Purity & Assay)

Objective: Routine batch release, stability testing, and reaction monitoring.

Chromatographic Conditions
  • System: Agilent 1260 Infinity II or Waters Alliance e2695 (or equivalent).

  • Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

    • Why: The "end-capping" reduces free silanol groups, preventing the basic pyrazole nitrogen from binding irreversibly, which causes peak tailing.

  • Mobile Phase A: 0.1% Phosphoric Acid in Water (pH ~2.0).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Column Temp: 30°C.

  • Detection: UV @ 254 nm (Primary), 210 nm (Secondary for impurities).

  • Injection Volume: 5-10 µL.

Gradient Program
Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold
12.04060Linear Ramp
15.0595Wash
17.0595Hold
17.1955Re-equilibration
22.0955End
Standard Preparation Protocol
  • Stock Solution: Weigh 10.0 mg of Reference Standard into a 20 mL volumetric flask. Dissolve in 5 mL Methanol (solubility aid), then dilute to volume with Mobile Phase A. (Conc: 0.5 mg/mL).

  • Working Standard: Dilute Stock 1:10 with Mobile Phase A/Acetonitrile (90:10) to obtain 50 µg/mL.[1]

Method B: UHPLC-MS/MS (Trace Quantification)

Objective: Quantifying this molecule as a potential impurity in final drug substances or for cleaning validation (swab analysis).

Mass Spectrometry Parameters
  • Source: Electrospray Ionization (ESI), Positive Mode.

  • Rationale: The pyrazole nitrogen is easily protonated ([M+H]⁺).

  • Scan Type: Multiple Reaction Monitoring (MRM).

ParameterSetting
Capillary Voltage3.5 kV
Desolvation Temp400°C
Cone Gas50 L/hr
Desolvation Gas800 L/hr
MRM Transitions (Representative)

Note: Exact collision energies (CE) must be optimized per instrument.

Precursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Inference
164.1 [M+H]⁺ 122.1 3020Loss of CNO (Isoxazole ring cleavage)
164.194.13035Pyrazole fragment
164.177.13045Deep fragmentation
UHPLC Conditions
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.[1]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Steep ramp (5% to 95% B in 3 minutes) for high throughput.

Sample Preparation Workflow

Correct sample prep is vital to prevent recovery losses due to the molecule's potential to coordinate with metals or precipitate in pure water.

SamplePrep Sample Solid Sample (10-50 mg) Solvent Add Diluent: MeOH:Water (80:20) Sample->Solvent Sonicate Sonicate 10 mins @ 25°C Solvent->Sonicate Filter Filter 0.22 µm PTFE Sonicate->Filter Remove particulates Vial Transfer to Amber Vial Filter->Vial Ready for Injection

Figure 2: Universal sample preparation protocol for solid intermediates.

Key Precaution: Do not use Nylon filters. The isoxazole moiety can exhibit non-specific binding to Nylon membranes. Use PTFE or PVDF.

Method Validation (ICH Q2 Aligned)

To ensure the method is reliable, the following validation parameters should be met.

ParameterAcceptance CriteriaExperimental Approach
Specificity No interference at retention time (RT).Inject blank, placebo, and forced degradation samples (Acid/Base/Oxidative).
Linearity R² > 0.9995 concentrations ranging from 50% to 150% of target concentration.[1]
Precision RSD < 2.0% (n=6)6 replicate injections of the standard.
Accuracy 98.0% – 102.0% RecoverySpike samples at 80%, 100%, and 120% levels.
LOD/LOQ S/N > 3 (LOD), S/N > 10 (LOQ)Determine via serial dilution of stock.
Robustness RSD < 2.0%Vary flow rate (±0.1 mL/min), Temp (±5°C), and pH (±0.2 units).

Troubleshooting "The Scientist's Notebook"

Issue 1: Peak Tailing (Tailing Factor > 1.5)

  • Cause: Interaction between the basic pyrazole nitrogen and residual silanols on the silica column.

  • Fix: Increase buffer strength (e.g., move from 10mM to 25mM phosphate) or add an ion-pairing agent like Triethylamine (TEA) if using a basic mobile phase (though acidic is preferred). Ensure the column is "End-capped."

Issue 2: Split Peaks

  • Cause: Sample solvent is too strong (e.g., 100% MeOH injection onto a high-aqueous mobile phase).

  • Fix: Match the sample diluent to the initial mobile phase conditions (e.g., 90% Water / 10% ACN).

Issue 3: Retention Time Drift

  • Cause: pH instability. The pyrazole pKa is sensitive.

  • Fix: Ensure the buffer is prepared fresh and the pH is adjusted after dissolving salts but before adding organic solvents.

References

  • Chemical Identity & Synthesis Context

    • Sigma-Aldrich.[2][3] "5-(1,5-dimethyl-1H-pyrazol-4-yl)-isoxazole-3-carboxylic acid Product Sheet." Link

    • PubChem.[4] "Compound Summary: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole derivatives." Link

  • Analytical Method Grounding

    • ICH Guidelines.[1] "Validation of Analytical Procedures: Text and Methodology Q2(R1)." International Council for Harmonisation. Link

    • Kazakevich, Y., & LoBrutto, R. (2007).[5] "HPLC for Pharmaceutical Scientists." (Standard text for selection of C18 columns for nitrogenous heterocycles).

  • Related Application Notes

    • Agilent Technologies. "Analysis of Nitrogen Heterocycles using Poroshell 120." (General reference for pyrazole separation). Link

Sources

Method

developing derivatives of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole for drug discovery

Application Note: Strategic Development of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Derivatives as BET Bromodomain Inhibitors Abstract The 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold represents a privileged pharm...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Strategic Development of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Derivatives as BET Bromodomain Inhibitors

Abstract

The 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold represents a privileged pharmacophore in epigenetic drug discovery, serving as the core structural motif for potent BET (Bromodomain and Extra-Terminal) inhibitors such as I-BET151 (GSK1210151A). This guide outlines a comprehensive workflow for the rational design, modular synthesis, and biological validation of derivatives based on this scaffold. By mimicking the acetylated lysine residues of histone tails, these small molecules disrupt the localization of BRD4 to chromatin, thereby downregulating oncogenes (e.g., MYC, BCL2) in acute myeloid leukemia (AML) and other malignancies.

Rational Design & SAR Strategy

The success of this scaffold relies on its ability to displace the acetylated lysine (KAc) of histones from the hydrophobic pocket of the bromodomain.

Pharmacophore Dissection

To develop effective derivatives, one must treat the molecule as two distinct functional units:

  • The Warhead (Head): The isoxazole-pyrazole core.[1][2] The isoxazole oxygen and nitrogen act as a hydrogen bond acceptor for the conserved asparagine (Asn140 in BRD4 BD1) and a water-mediated bridge to tyrosine (Tyr97). Do not modify the geometry of the dimethyl groups ; they are essential for inducing the twist required to fit the KAc pocket.

  • The Vector (Tail): The substituent attached to the isoxazole (typically at the C3 position). This is the exit vector directing the molecule toward the solvent-exposed "ZA channel." This is the primary site for optimization to improve solubility, selectivity (BD1 vs. BD2), and pharmacokinetic (PK) properties.

Mechanism of Action Visualization

BET_Mechanism Chromatin Acetylated Chromatin Complex BRD4-Chromatin Complex Chromatin->Complex Recruits BRD4 BRD4 Protein (Epigenetic Reader) BRD4->Complex Binds KAc Transcription Oncogene Transcription (c-MYC, BCL2) Complex->Transcription Promotes Inhibitor Isoxazole Derivative (Inhibitor) Inhibitor->BRD4 Competitive Binding (Displaces Chromatin) Inhibitor->Complex Dissociates

Figure 1: Mechanism of BET inhibition. The isoxazole derivative competes with acetylated chromatin for the BRD4 binding pocket, silencing oncogenic transcription.

Synthetic Protocols

For drug discovery, a convergent modular synthesis is superior to linear construction. This protocol utilizes a Suzuki-Miyaura coupling between a pyrazole boronate and an isoxazole halide, allowing late-stage diversification of the "Tail" region.

Retrosynthetic Workflow

Synthesis_Workflow cluster_0 Fragment A (Warhead) cluster_1 Fragment B (Tail Scaffold) Pyrazole 1,5-dimethyl-4-(4,4,5,5-tetramethyl -1,3,2-dioxaborolan-2-yl)-1H-pyrazole Coupling Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Pyrazole->Coupling Isoxazole 5-iodo-3-substituted-isoxazole Isoxazole->Coupling Product Final Derivative 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Coupling->Product

Figure 2: Convergent synthetic route allowing rapid derivatization of the isoxazole C3 position.

Detailed Protocol: Suzuki Coupling

Reagents:

  • Fragment A: 1,5-dimethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)

  • Fragment B: Functionalized 5-iodo-isoxazole derivative (1.0 equiv)

  • Catalyst: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 equiv)

  • Base: Potassium Carbonate (K2CO3) (2.0 equiv, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Preparation: In a microwave vial or round-bottom flask, combine Fragment A, Fragment B, and Pd(dppf)Cl2.

  • Inert Atmosphere: Seal the vessel and purge with Nitrogen (

    
    ) or Argon for 5 minutes.
    
  • Solvation: Add degassed 1,4-Dioxane and 2M aqueous K2CO3 via syringe.

  • Reaction: Heat the mixture to 90°C for 4–16 hours (or 30 mins at 110°C in a microwave reactor). Monitor by LC-MS for the disappearance of the iodide.

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (EtOAc) and wash with water and brine.

  • Purification: Dry the organic layer over

    
    , concentrate in vacuo, and purify via flash column chromatography (Gradient: 0–50% EtOAc in Hexanes).
    

Critical Note: The regiochemistry of the isoxazole is vital. Ensure your starting material is a 5-iodo isoxazole, not a 4-iodo variant, to maintain the correct geometry for the BET binding pocket.

Biological Validation Protocols

Once synthesized, compounds must be validated for biochemical affinity and cellular efficacy.

Biochemical Assay: TR-FRET (Binding Affinity)

This assay measures the ability of the derivative to displace a tetra-acetylated histone H4 peptide from the BRD4 bromodomain.

  • Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET).[3][4][5][6]

  • Donor: Europium-labeled anti-GST antibody (binds GST-tagged BRD4).

  • Acceptor: Streptavidin-APC (binds Biotinylated-Histone Peptide).

  • Signal: High FRET signal = Binding. Low FRET signal = Inhibition.

Protocol:

  • Buffer Prep: 50 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM CHAPS, 1 mM DTT.

  • Plating: Dispense 100 nL of compound (in DMSO) into a 384-well white low-volume plate (e.g., PerkinElmer ProxiPlate).

  • Protein Mix: Add 5 µL of GST-BRD4 (BD1 domain) and Eu-anti-GST antibody mix. Incubate 15 min.

  • Peptide Mix: Add 5 µL of Biotin-H4 peptide and Streptavidin-APC mix.

  • Incubation: Incubate for 60 minutes at Room Temperature in the dark.

  • Read: Measure on a multimode plate reader (e.g., EnVision). Excitation: 337 nm; Emission: 615 nm (Donor) and 665 nm (Acceptor).

  • Analysis: Calculate

    
     based on the ratio of 665/615 nm.
    
Cellular Assay: MV4-11 Proliferation (Efficacy)

MV4-11 is an AML cell line highly sensitive to BET inhibition due to MLL-fusion dependency.

Protocol:

  • Seeding: Seed MV4-11 cells at 5,000 cells/well in 96-well plates in RPMI-1640 + 10% FBS.

  • Dosing: Treat cells with serial dilutions of the derivative (0.1 nM to 10 µM) for 72 hours .

  • Readout: Add CellTiter-Glo® reagent (Promega) equal to the volume of cell culture medium.

  • Measurement: Shake for 2 mins, incubate for 10 mins, and measure luminescence.

  • Data: Normalize to DMSO control (100%) and Staurosporine (0%) to determine

    
    .
    

Data Presentation & Interpretation

When evaluating derivatives, organize data to correlate structural changes with potency shifts.

Table 1: Example SAR Data Structure

Compound IDR-Group (Tail)BRD4 BD1

(nM)
MV4-11

(nM)
Solubility (µM)
Ref (I-BET151) Pyridyl-sulfonamide25120>100
Deriv-01 Phenyl (Unsubstituted)4501200<10
Deriv-02 4-Morpholino-phenyl3015085
Deriv-03 Methyl>10,000N.D.>100

Interpretation Guide:

  • Potency Loss: If

    
     jumps from nM to µM, the "Tail" likely causes a steric clash with the ZA loop.
    
  • Cellular Disconnect: If Biochemical

    
     is low but Cellular 
    
    
    
    is high, the compound may have poor permeability (check LogD) or is being effluxed (P-gp substrate).

References

  • Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 478(7370), 529–533. Link

  • Seal, J., et al. (2012). Identification of a novel series of BET family bromodomain inhibitors: binding mode and profile of I-BET151 (GSK1210151A).[7] Bioorganic & Medicinal Chemistry Letters, 22(8), 2968-2972. Link

  • Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains.[4][5][7][8][9][10][11][12] Nature, 468(7327), 1067–1073. Link

  • PerkinElmer. (n.d.). LANCE Ultra TR-FRET Assay Principle. Link

Sources

Application

Application Note: In Vivo Formulation Strategies for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

This Application Note is designed to guide researchers through the formulation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole and structurally related bi-heteroaryl scaffolds for preclinical in vivo administration. Executi...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to guide researchers through the formulation of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole and structurally related bi-heteroaryl scaffolds for preclinical in vivo administration.

Executive Summary

The compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole represents a class of rigid, planar bi-heteroaryl molecules often utilized as scaffolds in kinase inhibitors and BET bromodomain ligands.[1][2] These molecules typically exhibit "Brick Dust" properties: high crystallinity, high melting points, and poor aqueous solubility (LogS < -4), making them challenging to formulate for biological studies.[1]

This guide provides two validated protocols:

  • Oral (PO): A homogenous suspension using Methylcellulose (MC) and Tween 80.[1][2]

  • Parenteral (IV/IP): A co-solvent solution using DMSO, PEG400, and Saline.[1][2]

Physicochemical Profiling & Challenges

Before formulation, understand the molecule's behavior to prevent experimental failure (e.g., precipitation in the gut or syringe).

PropertyValue (Predicted/Analog Based)Formulation Implication
LogP ~1.5 – 2.5Moderately lipophilic; requires wetting agents.[1][2]
Aqueous Solubility < 10 µg/mL (Neutral pH)Insoluble in pure water/saline.[1][2]
pKa Pyrazole N: ~2.5Weakly basic.[1][2] Acidification (pH < 2) is required for salt solubility, which is physiologically incompatible for bolus dosing.[1][2]
Crystal Habit Planar / RigidHigh lattice energy.[1][2] Resists dissolution; prone to Ostwald ripening (crystal growth) in suspension.[1][2]
Formulation Decision Matrix

Use the following logic flow to select the appropriate vehicle based on your study goals.

FormulationDecision Input Start: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Check Route of Administration? Input->Check PO Oral (PO) Check->PO Par Parenteral (IV / IP) Check->Par Sus Suspension (Preferred) High Dose Capacity (>10 mg/kg) PO->Sus Standard Sol Solution (Required) Low Dose Volume (<5 mL/kg) Par->Sol Must avoid particles Veh1 Vehicle A: 0.5% Methylcellulose 0.1% Tween 80 Sus->Veh1 Veh2 Vehicle B: 10% DMSO / 40% PEG400 50% Saline Sol->Veh2

Figure 1: Decision tree for vehicle selection based on administration route and physical state requirements.

Protocol A: Oral Suspension (Standard)

Target Concentration: 1 – 100 mg/mL Stability: Prepare fresh weekly (store 4°C).[1][2]

Suspensions are the "Gold Standard" for early PK/PD because they avoid toxic excipients (high % DMSO) and allow high drug loads. The combination of Methylcellulose (viscosity enhancer) and Tween 80 (surfactant) prevents particle settling and clumping.

Materials
  • API: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole powder.[1][2]

  • Methylcellulose (MC): 400 cP viscosity grade (Sigma M0262 or equivalent).[1][2]

  • Tween 80 (Polysorbate 80): High purity.[1][2]

  • Water: Sterile, deionized.[1][2]

Step-by-Step Procedure
  • Prepare Vehicle Stock (0.5% MC / 0.1% Tween 80):

    • Heat 50 mL of deionized water to ~70°C.

    • Slowly add 0.5 g Methylcellulose powder while stirring vigorously (magnetic stir bar) to disperse. Note: MC does not dissolve in hot water; it disperses.

    • Add 50 mL of ice-cold water to the hot dispersion. The sudden temperature drop causes the MC to hydrate and dissolve (the solution will turn clear/viscous).

    • Add 100 µL of Tween 80.[2] Stir for 30 mins.

    • Validation: Solution should be clear and slightly viscous.[2]

  • Compound Compounding (The "Wetting" Step):

    • Weigh the required amount of API into a glass vial.[2]

    • Critical: Do not add the full volume of vehicle immediately.[2] The hydrophobic powder will float.[2]

    • Add the vehicle in a 1:1 ratio (volume to powder weight) to create a thick paste.

    • Triturate (grind/mix) with a spatula or glass rod until all powder is wetted and no dry clumps remain.[1][2]

    • Slowly add the remaining vehicle volume while vortexing.[2]

  • Homogenization:

    • Sonicate the suspension in a water bath for 10–15 minutes to break up micro-aggregates.[2]

    • Result: A uniform, white/off-white suspension.[1][2]

Protocol B: Intravenous/Intraperitoneal Solution

Target Concentration: 1 – 5 mg/mL (Limited by solubility) Stability: Prepare FRESH daily.[1][2] Use within 4 hours.

Warning: This formulation uses organic co-solvents.[1][2] Inject slowly (over 30-60 seconds) to prevent hemolysis or local irritation.[1][2]

Materials
  • DMSO: Dimethyl sulfoxide (anhydrous).[1][2]

  • PEG 400: Polyethylene glycol 400.[1][2][3]

  • Saline: 0.9% NaCl solution.[1][2]

Step-by-Step Procedure
  • Dissolution (The "Solvent Shift" Method):

    • Weigh API into a vial.

    • Add 10% of the final volume as pure DMSO.[2]

    • Vortex/Sonicate until completely dissolved.[1][2] The solution must be crystal clear.

    • Checkpoint: If it does not dissolve here, stop.[1][2] The concentration is too high.

  • Stabilization:

    • Add 40% of the final volume as PEG 400.[2]

    • Vortex mix.[1][2] The solution will warm slightly; this aids stability.[2][4]

  • Dilution:

    • Slowly add 50% of the final volume as warm (37°C) Saline.

    • Add dropwise while vortexing. Rapid addition of water can cause "crashing out" (precipitation).[1][2]

  • Filtration:

    • Pass through a 0.22 µm PES or PTFE syringe filter to ensure sterility and remove any invisible micro-precipitates.[2]

SolutionPrep Step1 1. Dissolve API in 100% DMSO (10% of Final Vol) Step2 2. Add PEG 400 (40% of Final Vol) Step1->Step2 Clear Solution Step3 3. Add Warm Saline Dropwise (50% of Final Vol) Step2->Step3 Vortexing Step4 4. Filter (0.22 µm) Step3->Step4 Check for Precipitate

Figure 2: Order of addition for co-solvent formulation. Reversing this order will cause precipitation.

Quality Control & Troubleshooting

Visual Inspection[2][5][6]
  • Suspension: Must be resuspendable with gentle shaking.[1][2] If "caking" occurs (hard layer at bottom), the particle size is likely too large.[1] Remedy: Mortar and pestle grinding prior to wetting.[2]

  • Solution: Hold vial against a light source. Any "shimmering" or cloudiness indicates precipitation.[1][2] Do not inject.

Animal Safety Considerations
  • IP Administration: Do not use oils (like MCT/Miglyol) for IP injection as they cause peritonitis [1].[1][2] Stick to the aqueous co-solvent (Protocol B) or Cyclodextrins (e.g., 20% HP-β-CD) for IP routes.[1]

  • Tolerability: The 10/40/50 vehicle (Protocol B) is generally well-tolerated for acute dosing but can cause hemolysis if injected too fast IV.[1][2] Limit volume to <5 mL/kg for IV and <10 mL/kg for IP.

References

  • Safety of Vehicles: Effects of Miglyol 812 on Rats After 4 Weeks of Gavage as Compared with Methylcellulose/Tween 80.[2][5] ResearchGate. (2025).[1][2] Link

  • Isoxazole Scaffolds: Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry.[2] (2012).[1][2][6][7] Link[1]

  • General Formulation: Vehicles for lipophilic drugs: implications for experimental design. PubMed. (2018).[1][2][8] Link

  • Co-solvent Safety: A novel intravenous vehicle for preclinical cardiovascular screening.[1][2][3] PubMed. (2010).[1][2] Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

Welcome to the technical support guide for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole. This document is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions based on established synthetic routes and mechanistic principles. Our goal is to empower you to overcome common challenges, optimize your reaction conditions, and ensure the integrity of your results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthetic strategy and core concepts.

Q1: What is the most common and efficient synthetic strategy for constructing the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold?

A1: The most reliable and modular approach involves a multi-step synthesis beginning with the functionalization of a pre-formed pyrazole ring, followed by the construction of the isoxazole moiety. This strategy offers excellent control over substitution patterns and generally proceeds with high yields. The core pathway can be summarized in three key stages:

  • Vilsmeier-Haack Formylation: Introduction of a formyl group (-CHO) at the C4 position of the 1,5-dimethyl-1H-pyrazole ring. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphoryl chloride (POCl₃) and dimethylformamide (DMF), to electrophilically substitute the electron-rich pyrazole.[1][2][3]

  • Enaminone Formation: The resulting 1,5-dimethyl-1H-pyrazole-4-carbaldehyde is then converted into a reactive β-enaminoketone intermediate. A common and effective method is to react the aldehyde with dimethylformamide-dimethylacetal (DMF-DMA).[4] This intermediate is a key precursor for the isoxazole ring.

  • Isoxazole Cyclocondensation: The final step is the reaction of the enaminone with hydroxylamine hydrochloride (NH₂OH·HCl). The hydroxylamine displaces the dimethylamino group and subsequently cyclizes to form the stable, aromatic isoxazole ring, yielding the target compound.[4][5]

This sequence is favored because it avoids the often-problematic regioselectivity issues associated with other isoxazole syntheses, such as the [3+2] cycloaddition of nitrile oxides with unsymmetrical alkynes.[6][7][8]

Experimental Workflow: Overall Synthetic Strategy

Synthetic_Workflow cluster_0 Stage 1: Formylation cluster_1 Stage 2: Intermediate Formation cluster_2 Stage 3: Cyclization Py 1,5-dimethyl-1H-pyrazole Ald 1,5-dimethyl-1H-pyrazole- 4-carbaldehyde Py->Ald POCl3, DMF Enam Enaminone Intermediate Ald->Enam DMF-DMA Isox Target Molecule: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Enam->Isox NH2OH·HCl

Caption: High-level workflow for the synthesis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole.

Part 2: Troubleshooting Guide

This section provides specific, actionable solutions to common problems encountered during the synthesis.

Stage 1: Vilsmeier-Haack Formylation

Q2: My Vilsmeier-Haack reaction has a very low conversion rate. What are the likely causes and how can I fix it?

A2: Low conversion in a Vilsmeier-Haack reaction is a frequent issue. The root cause typically lies with either the activity of the Vilsmeier reagent or the reactivity of the pyrazole substrate.

Causality & Solutions:

  • Moisture Contamination: The Vilsmeier reagent, [ClCH=N(CH₃)₂]⁺Cl⁻, is highly sensitive to moisture. Any water present will rapidly quench the reagent.

    • Protocol: Ensure all glassware is oven-dried. Use anhydrous DMF and freshly distilled POCl₃. Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Reagent Degradation: Both DMF and POCl₃ can degrade over time.

    • Protocol: Use a fresh, unopened bottle of anhydrous DMF. If the POCl₃ is old or discolored, distill it before use.

  • Insufficient Activation Time/Temperature: The Vilsmeier reagent must be fully formed before adding the pyrazole.

    • Protocol: Add POCl₃ dropwise to ice-cold, stirred DMF (0-5 °C). After the addition is complete, allow the mixture to stir at 0 °C for 20-30 minutes before adding the pyrazole solution. Insufficient cooling during POCl₃ addition can lead to uncontrolled side reactions.[1]

  • Low Substrate Reactivity: While 1,5-dimethyl-1H-pyrazole is generally electron-rich, impurities or competing electron-withdrawing groups can deactivate the ring towards electrophilic substitution.[9]

    • Protocol: Confirm the purity of your starting pyrazole via ¹H NMR or GC-MS. If the reaction remains sluggish, you can cautiously increase the reaction temperature to 40-60 °C after the pyrazole has been added. Monitor the reaction closely by TLC to avoid decomposition.

Q3: I am observing chlorinated byproducts alongside my desired aldehyde. Why is this happening?

A3: The formation of chlorinated byproducts can occur if the reaction conditions are too harsh or if the Vilsmeier reagent participates in chlorination reactions.[2] This is particularly noted when using POCl₃.

Causality & Solutions:

  • Excessive Temperature: High temperatures can promote unwanted chlorination pathways.

    • Protocol: Maintain strict temperature control. The initial formation of the Vilsmeier reagent and the subsequent addition of the pyrazole should be carried out at low temperatures (0-5 °C). If heating is required to drive the reaction to completion, do so gradually and monitor for the appearance of byproducts.

  • Stoichiometry: An excessive amount of POCl₃ can sometimes lead to side reactions.

    • Protocol: Use a slight excess of the Vilsmeier reagent (typically 1.1 to 1.5 equivalents relative to the pyrazole). Avoid using a large excess.

ParameterStandard ConditionTroubleshooting Action
Solvent Anhydrous DMFUse freshly opened or distilled solvent.
POCl₃ 1.1 - 1.5 equiv.Distill if discolored; ensure accurate stoichiometry.
Temperature 0 °C then RT/60 °CMaintain 0 °C during reagent formation. Increase temp. cautiously.
Atmosphere Inert (N₂ or Ar)Crucial to prevent moisture quenching.
Stage 3: Isoxazole Cyclocondensation

Q4: The final cyclization step is giving me a low yield of the isoxazole, and I'm isolating an uncyclized intermediate. What's going wrong?

A4: This is a classic sign of incomplete cyclization. The reaction between a carbonyl compound and hydroxylamine proceeds via an oxime intermediate, which must then cyclize to form the isoxazole ring.[10][11] Failure to fully cyclize is often a matter of incorrect pH or insufficient thermal energy.

Causality & Solutions:

  • Incorrect pH: The initial nucleophilic attack to form the oxime is favored under slightly acidic to neutral conditions (pH 4-6). However, the subsequent cyclization and dehydration step often requires different conditions, sometimes slightly basic, to proceed efficiently.

    • Protocol: The reaction is typically run in a solvent like ethanol or chloroform with a weak base like triethylamine (TEA) to neutralize the HCl released from hydroxylamine hydrochloride, maintaining a favorable pH for the reaction.[4]

  • Insufficient Heating: The dehydration and ring-closing step can have a significant activation energy barrier.

    • Protocol: If the reaction stalls at room temperature, gently refluxing the mixture in ethanol can drive the cyclization to completion. Monitor by TLC until the enaminone starting material and any oxime intermediate are fully consumed.

  • Hydroxylamine Stability: Hydroxylamine can be unstable, especially under harsh conditions.[12]

    • Protocol: Use fresh hydroxylamine hydrochloride. Add it to the reaction mixture at room temperature before initiating heating to minimize decomposition.

Q5: I am concerned about the formation of a regioisomeric isoxazole. How can I ensure I am forming the 5-substituted product?

A5: Regioselectivity is a critical concern in many isoxazole syntheses.[13][14] However, the chosen synthetic route—proceeding through the enaminone intermediate—provides excellent regiochemical control.

Mechanistic Rationale:

The reaction of the enaminone (R-CO-CH=CH-NMe₂) with hydroxylamine (NH₂OH) is highly regioselective. The nucleophilic nitrogen of hydroxylamine attacks the carbonyl carbon (C1 of the enone system), while the enamine's β-carbon (C3) is attacked by the hydroxylamine's oxygen atom after the initial steps, leading specifically to the 5-substituted isoxazole. The alternative pathway, leading to the 3-substituted isomer, is electronically and sterically disfavored. This makes the enaminone route superior to methods that might involve, for example, the cyclization of an unsymmetrical β-diketone, where regiochemical mixtures are a common problem.[13]

Regioselectivity in Isoxazole Formation

Regioselectivity cluster_desired Favored Pathway (Yields 5-Substituted Isoxazole) cluster_undesired Disfavored Pathway Enaminone Enaminone Intermediate Attack1 1. NH2OH attacks C=O 2. NMe2 is eliminated 3. Ring closure Enaminone->Attack1 Attack2 Alternative Cyclization Enaminone->Attack2 Product_5_Sub 5-(Pyrazol-4-yl)isoxazole (Correct Regioisomer) Attack1->Product_5_Sub Major Product Product_3_Sub 3-(Pyrazol-4-yl)isoxazole (Incorrect Regioisomer) Attack2->Product_3_Sub Minor/Not Observed

Caption: The enaminone route ensures high regioselectivity towards the desired 5-substituted product.

Part 3: Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 1,5-dimethyl-1H-pyrazole

Materials:

  • 1,5-dimethyl-1H-pyrazole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃), freshly distilled

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a flame-dried, three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice-water bath.

  • Add POCl₃ (1.2 equivalents) dropwise to the stirred DMF via the dropping funnel over 20 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, stir the resulting pale-yellow solution at 0 °C for an additional 30 minutes to ensure complete formation of the Vilsmeier reagent.

  • Dissolve 1,5-dimethyl-1H-pyrazole (1 equivalent) in a minimal amount of anhydrous DMF or DCM and add it dropwise to the reaction mixture at 0 °C.

  • After the addition, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes). If the reaction is sluggish, heat the mixture to 50-60 °C for 1-2 hours.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the acidic solution by slowly adding saturated NaHCO₃ solution until the pH is ~7-8.

  • Extract the aqueous layer with DCM (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 1,5-dimethyl-1H-pyrazole-4-carbaldehyde.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. PMC, NIH.
  • Regioselective Synthesis of Isoxazoles from Ynones. Organic Letters.
  • One-pot regio-selective synthesis of 3,5-disubstituted isoxazoles via CuI catalyzed consecutive acyl Sonogashira coupling and intramolecular cyclization. Journal of Chemical Sciences.
  • Regioselective synthesis of isoxazole and 1,2,4-oxadiazole-derived phosphonates via [3 + 2] cycloaddition. Organic & Biomolecular Chemistry.
  • Troubleshooting regioselectivity in isoxazole synthesis. BenchChem.
  • Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles from Aldoximes and Alkynes. Organic Chemistry Portal.
  • Technical Support Center: Isoxazole Synthesis via 1,3-Dipolar Cycloaddition. BenchChem.
  • Synthesis of isoxazoles by hypervalent iodine-induced cycloaddition of nitrile oxides to alkynes. Chemical Communications.
  • Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.
  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. Organic Chemistry Portal.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. PMC, NIH.
  • Synthetic utility of isoxazolines to isoxazoles. ResearchGate.
  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry.
  • 1,3-Dipolar cycloaddition. Wikipedia.
  • Cu-Free 1,3-Dipolar Cycloaddition Click Reactions To Form Isoxazole Linkers in Chelating Ligands for fac-[MI(CO)3]+ Centers (M = Re, 99mTc). Inorganic Chemistry.
  • Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC, NIH.
  • Isoxazole synthesis. Organic Chemistry Portal.
  • Synthesis of Novel Pyrazolyl and Isoxazolyl 3-(Furan-2-yl)-5-Methyl-1-(4-Nitrophenyl)-1H-Pyrazol-4-yl Derivatives via Regioselectivity of the 1,3-Dipolar Cycloaddition. Polycyclic Aromatic Compounds.
  • Method for purifying pyrazoles. Google Patents.
  • A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.
  • Organic Chemistry: How does hydroxylamine react with aldehydes/ketones to form oximes? Quora.
  • 3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde. MDPI.
  • Synthesis of heterocyclic compounds from 4-formylpyrazoles. ResearchGate.
  • About the Vilsmeier-Haack formylation of this compound. Chemistry Stack Exchange.
  • VILSMEIER-HAACK SYNTHESIS OF NEW STEROIDAL PYRAZOLES. Bibliomed.
  • 1,3-dipolar cycloaddition reactions. YouTube.
  • Highly efficient synthesis of isoxazolones and pyrazolones using g-C3N4·OH nanocomposite with their in silico molecular docking, pharmacokinetics and simulation studies. PMC, NIH.
  • The Synthesis of Novel aza-Steroids and α, β-Unsaturated-Cyanoketone from Diosgenin. MDPI.
  • New synthesis of pyrazole and isoxazole derivatives. Digital.CSIC.
  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI.
  • Synthesis of Pyrazolo pyrano oxazoles. Encyclopedia.pub.
  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. ResearchGate.
  • Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC, NIH.
  • Formation of oximes and hydrazones. Khan Academy.
  • Vilsmeier-Haack Reaction. Organic Chemistry Portal.

Sources

Optimization

enhancing the biological activity of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole derivatives

Subject: Enhancing Biological Activity of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Derivatives Focus: BET Bromodomain Inhibition (I-BET151/GSK1210151A Scaffold) Status: Active | Ticket Priority: High[1] Introduction: Th...

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Enhancing Biological Activity of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Derivatives Focus: BET Bromodomain Inhibition (I-BET151/GSK1210151A Scaffold) Status: Active | Ticket Priority: High[1]

Introduction: The "Help Desk" for BET Inhibitor Design

Welcome to the technical support hub for the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold. If you are accessing this guide, you are likely working with I-BET151 (GSK1210151A) or its structural analogs.[1]

This scaffold is not a random kinase inhibitor; it is a privileged structure for BET (Bromodomain and Extra-Terminal) inhibition.[1] The 3,5-dimethylisoxazole moiety functions as a critical acetyl-lysine mimic , anchoring the molecule into the bromodomain binding pocket (BRD2/3/4).[1]

This guide addresses the three most common "support tickets" we receive: synthetic regioselectivity, potency stagnation (breaking the nanomolar barrier), and metabolic instability.

Module 1: Synthetic Troubleshooting (The "Build" Phase)

Issue: "I am getting a mixture of regioisomers during the isoxazole ring formation, lowering my yield."

Root Cause Analysis: The construction of the 5-(pyrazol-4-yl)isoxazole core often involves the condensation of a 1,3-dicarbonyl intermediate with hydroxylamine.[1] The nucleophilic attack of hydroxylamine is sensitive to pH and steric hindrance, leading to a mix of 3,5-disubstituted isomers.[1]

Troubleshooting Protocol: To lock the regiochemistry where the pyrazole is attached specifically at the isoxazole C5 position:

  • Pathway Selection: Do not rely solely on standard condensation. Use the Claisen-type condensation of the pyrazole-4-carboxylate ester with a methyl ketone, followed by cyclization.[1]

  • pH Control: When using hydroxylamine hydrochloride, the pH must be carefully controlled (often buffered to pH 4-5 or using specific bases like NaOAc) to favor the formation of the 5-substituted isoxazole over the 3-substituted isomer.[1]

  • Alternative: Use a 1,3-dipolar cycloaddition (nitrile oxide + alkyne) if the condensation route fails, though this requires distinct precursors.[1]

Visualization: Synthetic Decision Tree

Synthesis_Workflow start Start: Scaffold Synthesis check_method Method: Condensation vs. Cycloaddition? start->check_method cond_path Condensation Route (1,3-Dicarbonyl + NH2OH) check_method->cond_path cyclo_path Cycloaddition Route (Nitrile Oxide + Alkyne) check_method->cyclo_path issue_regio Issue: Regioisomer Mix? cond_path->issue_regio final Target: Pure 5-(pyrazol-4-yl)isoxazole cyclo_path->final sol_ph Solution: Buffer pH 4-5 (Favors 5-substituent) issue_regio->sol_ph Yes sol_steric Solution: Increase Steric Bulk on Pyrazole N1 issue_regio->sol_steric Alt Strategy sol_ph->final

Caption: Decision tree for optimizing regioselectivity during the synthesis of the isoxazole-pyrazole core.

Module 2: SAR & Potency Enhancement (The "Design" Phase)

Issue: "My IC50 is stuck at 0.5 µM. How do I reach <100 nM potency against BRD4?"

Technical Insight: The 3,5-dimethylisoxazole headgroup mimics the acetylated lysine of histones.[1][2] However, potency is not just about the headgroup; it is about the WPF Shelf (Trp-Pro-Phe) and the ZA Loop interactions.[1]

Optimization Strategy:

Domain RegionTarget InteractionChemical Modification Strategy
KAc Binding Pocket Conserved Asn140 H-bondDO NOT MODIFY. The 3,5-dimethylisoxazole N-O bond is the H-bond acceptor.[1] Removing methyls destroys activity.[1]
WPF Shelf Hydrophobic / Pi-StackingExtend the substituent on the pyrazole N1 position.[1] A simple methyl is good, but a benzyl or substituted aryl group can engage the shelf for higher affinity.[1]
ZA Channel Solvent exposure / H-bondingIntroduce polar groups (e.g., sulfonamides, amines) on the isoxazole C3-methyl or the pyrazole C3 position to displace conserved water molecules.[1]

Protocol: Fluorescence Anisotropy Binding Assay To validate potency gains:

  • Tracer: Use a tetra-acetylated H4 peptide labeled with FITC.[1]

  • Protein: Recombinant BRD4 (BD1 domain).[1]

  • Execution: Incubate compound (1 nM - 10 µM) with Protein (100 nM) and Tracer (10 nM) for 60 mins.

  • Readout: Decrease in anisotropy indicates displacement of the tracer (competitive binding).[1]

Module 3: ADME & Stability (The "Develop" Phase)

Issue: "The compound is active but disappears rapidly in microsomal stability assays (high clearance)."

Root Cause Analysis: While the 3,5-dimethylisoxazole is more stable than unsubstituted isoxazoles, it is still prone to:

  • Reductive Ring Opening: Metabolized to the inactive enamino-ketone.[1]

  • Bioactivation: Formation of reactive intermediates (quinones/enimines) which can lead to toxicity (glutathione trapping).[1]

Troubleshooting Guide:

  • Step 1: Block Metabolic Soft Spots. [1]

    • If the pyrazole N-methyl groups are being demethylated, deuterate them (

      
      ) or replace with an ethyl/cyclopropyl group.[1]
      
    • Check the isoxazole C3-methyl.[1][3][4][5][6] It is a prime site for P450 oxidation.[1]

  • Step 2: Solubility Enhancement.

    • I-BET151 is planar and lipophilic (LogP ~3-4).[1]

    • Solution: Introduce an

      
       rich solubilizing tail (e.g., morpholine, piperazine) attached via a linker to the pyrazole.[1] This disrupts crystal packing without interfering with the bromodomain binding face.[1]
      

Visualization: Stability & Bioactivation Logic

ADME_Logic compound Lead Compound (Isoxazole-Pyrazole) metabolism Microsomal Incubation compound->metabolism path_red Reductive Ring Opening (N-O bond cleavage) metabolism->path_red path_ox P450 Oxidation (Methyl hydroxylation) metabolism->path_ox outcome_tox Reactive Metabolite (Toxicity Risk) path_red->outcome_tox outcome_clear High Clearance (Poor PK) path_ox->outcome_clear fix_scaffold Fix: Scaffold Hop (e.g., to Triazole) outcome_tox->fix_scaffold fix_deut Fix: Deuteration / Steric Bulk outcome_clear->fix_deut

Caption: Pathway analysis for metabolic instability and bioactivation risks in isoxazole derivatives.

Frequently Asked Questions (FAQ)

Q1: Why is the 1,5-dimethyl substitution on the pyrazole so critical? A: The 1,5-dimethyl pattern forces the pyrazole and isoxazole rings to twist out of coplanarity due to steric clash.[1] This specific torsion angle is required to fit the "twist" of the BET binding pocket.[1] A planar molecule (like 1,3-dimethyl) often clashes with the protein walls.[1]

Q2: Can I replace the isoxazole with an isothiazole to improve stability? A: Yes, but with caution. Isothiazoles are generally more metabolically stable than isoxazoles.[1] However, the Sulfur atom is larger and less electronegative than Oxygen, which weakens the critical hydrogen bond to Asn140. You will likely see a drop in potency (5-10 fold) that must be regained elsewhere in the molecule.[1]

Q3: My compound precipitates in the cell assay media. What now? A: This is a common failure mode for flat aromatic stacks.[1]

  • Immediate Fix: Ensure your DMSO stock is fresh and dilute into media rapidly with vortexing.

  • Structural Fix: Append a polar solubilizing group (e.g., N-methyl piperazine) to the "tail" region (solvent-exposed area) of the pyrazole.[1]

References
  • Discovery of I-BET151 (GSK1210151A): Dawson, M. A., et al. (2011).[1] Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia.[1][7] Nature.[1] Link[1]

  • SAR of Isoxazole-Based BET Inhibitors: Hewings, D. S., et al. (2011).[1] 3,5-Dimethylisoxazoles Act as Acetyl-lysine-mimetic Bromodomain Ligands.[1][3][5][8] Journal of Medicinal Chemistry. Link[1]

  • Bioactivation & Toxicity Risks: Prahlad, J., et al. (2021).[1][8] Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[1][3][5] Chemical Research in Toxicology. Link[1]

  • Optimization of 3,5-Dimethylisoxazole Derivatives: Seal, J., et al. (2012).[1] Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands. Journal of Medicinal Chemistry. Link[1]

Sources

Troubleshooting

Technical Support Center: Dosage Optimization for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

Status: Active | Ticket ID: BET-ISOX-001 | Tier: L3 (Senior Application Scientist) Executive Summary: The Pharmacophore Context You are working with 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole . In the context of drug disc...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active | Ticket ID: BET-ISOX-001 | Tier: L3 (Senior Application Scientist)

Executive Summary: The Pharmacophore Context

You are working with 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole . In the context of drug discovery, this molecule is not just a random heterocycle; it is a privileged scaffold acting as an acetyl-lysine (KAc) mimetic .

This specific bi-heteroaryl motif is the binding core for BET (Bromodomain and Extra-Terminal) inhibitors. It targets the hydrophobic pocket of bromodomains (BRD2, BRD3, BRD4).

Crucial Technical Distinction: If you are using this specific low-molecular-weight molecule (fragment), your dosage strategy must differ vastly from optimized clinical candidates like I-BET151 or JQ1.

  • Optimized Inhibitors: Active in the nM range.

  • Your Fragment/Scaffold: Likely active in the µM range (10–100 µM).

Common Failure Mode: Researchers often dose this fragment at nanomolar concentrations (mimicking literature on I-BET151) and observe no effect, falsely concluding the compound is inactive.

Module 1: Solubility & Stock Preparation

Issue: "My compound precipitates upon dilution into media." Diagnosis: Isoxazole-pyrazole motifs are lipophilic and prone to "crashing out" in aqueous buffers at high concentrations required for fragment screening.

Protocol: The " DMSO-Push" Solubility Test

Do not assume solubility based on calculated LogP. Perform this validation before any cell or biochemical assay.

  • Primary Stock: Dissolve powder in 100% DMSO to reach 50 mM . (Note: If it does not dissolve at 50 mM, sonicate at 37°C for 5 mins).

  • Intermediate Dilution (The Danger Zone):

    • Prepare a 1000x stock for your final assay concentration.

    • Example: If testing at 50 µM, your stock should be 50 mM.

  • Aqueous Transition:

    • Dilute 1 µL of stock into 999 µL of Assay Buffer (PBS or Media).

    • Pass Criteria: Solution remains optically clear after 30 mins at RT.

    • Fail Criteria: Visible turbidity or OD600 > 0.05 relative to blank.

Visual Workflow: Solubility Check

SolubilityCheck Stock Solid Compound (Powder) DMSO 100% DMSO Stock (50 mM) Stock->DMSO Dissolve Dilution 1:1000 Dilution (Aqueous Buffer) DMSO->Dilution Spike Check Optical Density Check (OD600) Dilution->Check Incubate 30m Result Proceed to Assay Check->Result Clear?

Caption: Step-by-step solubility validation workflow to prevent precipitation artifacts in data.

Module 2: Refining Dosage for In Vitro Assays

Issue: "I am getting flat lines in my dose-response curves." Diagnosis: You are likely dosing below the Kd of the fragment.

Biochemical Assays (TR-FRET / AlphaScreen)

When testing this fragment against recombinant BRD4 domains:

  • Start Concentration: 500 µM (High, but necessary for fragments).

  • Dilution Factor: 1:2 or 1:3 serial dilution (8 points).

  • Expected IC50: 5 µM – 50 µM.

Cellular Assays (Viability / c-Myc Suppression)

This molecule must penetrate the cell membrane to compete with histone acetylation.

  • Start Concentration: 100 µM.

  • Warning: At >50 µM, you risk non-specific toxicity or "bioactivation" (formation of reactive metabolites).

  • Control: Always run a parallel "counter-screen" cell line (e.g., fibroblasts) to distinguish specific anti-cancer activity from general chemical toxicity.

Dosage Matrix
Assay TypeTargetRecommended Top DoseExpected Potency (IC50)Critical Control
Biochemical BRD4 (BD1/BD2)200 - 500 µM10 - 50 µMBiotinylated-JQ1 (Competition)
Cellular c-Myc Expression (qPCR)50 - 100 µM20 - 80 µMHousekeeping gene (GAPDH)
Phenotypic Proliferation (MV4-11)100 µM10 - 50 µMJQ1 or I-BET151 (Positive Control)

Module 3: Troubleshooting "The Hook Effect" & Bioactivation

Issue: "My compound kills cells at high doses, but the curve looks weird (steep slope) or doesn't match the biochemical data."

Root Cause Analysis
  • Bioactivation: Isoxazole rings, particularly 3,5-dimethylisoxazoles, can be metabolically activated (even in vitro by cellular CYPs) into reactive quinone methides . These are electrophiles that bind proteins non-specifically, causing general toxicity that mimics "potency."

  • The Hook Effect: In bead-based assays (AlphaScreen), high concentrations of the fragment can saturate both the Donor and Acceptor beads independently, preventing the signal generation. This creates a "bell-shaped" curve where high doses appear inactive.

Visual Mechanism: Bioactivation Pathway

Bioactivation Compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Metabolism Cellular Metabolism (Oxidative) Compound->Metabolism High Dose (>50µM) OnTarget BRD4 Inhibition (Therapeutic Effect) Compound->OnTarget Specific Binding Reactive Reactive Quinone Methide (Electrophile) Metabolism->Reactive OffTarget Non-Specific Protein Adducts (Toxicity) Reactive->OffTarget Covalent Binding

Caption: Pathway showing how high-dose isoxazoles can trigger off-target toxicity via reactive metabolites.

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use JQ1 as a reference standard for this molecule? A: Yes, but only as a positive control for the assay system, not for potency comparison. JQ1 is a nanomolar inhibitor.[1] Your molecule is a micromolar fragment. If JQ1 works but your molecule doesn't, check your concentration range (Module 2).

Q2: Why does the compound turn yellow in solution over time? A: This indicates oxidation or ring-opening, potentially leading to the quinone species mentioned above. Always prepare fresh stocks. Discard any DMSO stock older than 1 month or any stock that has changed color.

Q3: Is this molecule selective for BRD4 over BRD2/3? A: Unlikely. The dimethylisoxazole-pyrazole core mimics acetyl-lysine, which is conserved across the BET family. Expect pan-BET inhibition unless you have added specific "tail" groups to the scaffold.

Q4: I see activity in my redox assay (DPPH/ROS). Is it real? A: Likely a false positive. Isoxazole derivatives have been reported to show intrinsic antioxidant activity in DPPH assays. This is chemical interference, not necessarily biological signaling.

References

  • Bioactivation of Isoxazole-Containing BET Inhibitors. Flynn, N. R., et al.[2][3][4][5] (2021).[2][3][5][6] Metabolites. Describes the metabolic activation of the dimethylisoxazole motif into reactive quinone methides.

  • Discovery of I-BET151 (GSK1210151A). Seal, J., et al. (2012). Bioorganic & Medicinal Chemistry Letters. Establishes the isoxazole-pyrazole motif as a key pharmacophore for BET inhibition.

  • DMSO Solubility Assessment for Fragment-Based Screening. Balakin, K. V., et al. (2020).[6][7] Journal of Medicinal Chemistry. Discusses solubility thresholds (1000 µM) for fragment libraries in DMSO.

  • In vitro and in vivo assessment of the antioxidant potential of isoxazole derivatives. Soleimani, H., et al.[8] (2022).[6][7][9] Scientific Reports. Highlights potential assay interference in redox/antioxidant assays.

Sources

Optimization

addressing off-target effects of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

System ID: TSC-BET-151 | Status: Operational Subject: Addressing Off-Target Effects & Experimental Anomalies Core Directive: The Scaffold Paradox Executive Summary for Researchers: You are likely utilizing 5-(1,5-dimethy...

Author: BenchChem Technical Support Team. Date: February 2026

System ID: TSC-BET-151 | Status: Operational
Subject: Addressing Off-Target Effects & Experimental Anomalies

Core Directive: The Scaffold Paradox

Executive Summary for Researchers: You are likely utilizing 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole as the core pharmacophore of I-BET151 (GSK1210151A) or a structurally related BET (Bromodomain and Extra-Terminal) inhibitor.

While the primary mechanism of action is the displacement of BRD2/3/4 from acetylated chromatin (disrupting super-enhancer regulation of MYC, BCL2, and CDK6), this scaffold presents a distinct "ATP-Mimetic Paradox."

The isoxazole-pyrazole motif, while excellent for mimicking the acetyl-lysine binding pocket of bromodomains, possesses structural homology to the adenine ring of ATP. Consequently, at concentrations >1 µM or in sensitive cell lines, this molecule frequently exhibits off-target kinase inhibition (specifically JNK, p38 MAPK, and CDKs). This guide addresses the confounding variables introduced by this dual activity.

Troubleshooting Guide: Anomalies & Solutions

Issue A: "I am observing cytotoxicity in cell lines that should be resistant to BET inhibition."

Diagnosis: Kinase Off-Target Toxicity. While BET inhibition is cytostatic in many solid tumors, rapid apoptosis in BRD4-independent lines suggests you are hitting essential kinases. The 3,5-dimethylpyrazole moiety is a known privileged scaffold for kinase inhibition.

Corrective Action:

  • Dose De-escalation: I-BET151 is typically selective at 100 nM – 500 nM . If you are using >2 µM , you are likely inhibiting CDK9 or JAK2 , leading to general transcriptional arrest rather than specific super-enhancer disruption.

  • The "Rescue" Check: Transfect cells with a constitutively active form of the suspected off-target kinase (or an inhibitor-resistant mutant) and treat with the compound. If toxicity persists, the effect is likely BET-dependent or involves multiple targets.

Issue B: "My transcriptional readout (RT-qPCR) shows downregulation of non-BET target genes."

Diagnosis: Transcriptional Noise via CDK9 Inhibition. BET inhibitors suppress transcription elongation of specific oncogenes. However, the isoxazole scaffold can weakly inhibit P-TEFb (CDK9/Cyclin T1). If you see global downregulation of Pol II-dependent genes (e.g., housekeeping genes like GAPDH or ACTB shifting Ct values), you are inhibiting the general transcriptional machinery, not just BRD4.

Corrective Action:

  • Normalization Protocol: Switch to 18S rRNA or total RNA normalization for qPCR, as these are Pol I/III dependent and less sensitive to CDK9 inhibition than mRNA housekeeping genes.

Issue C: "In vivo efficacy does not match in vitro potency."

Diagnosis: Metabolic Instability & Half-Life. The isoxazole ring is susceptible to metabolic opening by hepatic enzymes, and the pyrazole methyl groups are sites for rapid oxidation (CYP450-mediated hydroxylation).

Corrective Action:

  • Formulation Adjustment: Ensure the compound is solubilized in a vehicle containing 10% DMSO / 40% PEG400 / 50% Saline or encapsulated in hydroxypropyl-beta-cyclodextrin to improve bioavailability.

  • Microsomal Stability Assay: Before moving to expensive mouse models, perform a mouse liver microsome stability assay. If

    
     min, the compound is being cleared before engaging the target.
    

Validation Protocols

To confirm that your observed phenotype is BRD4-mediated and not an off-target artifact, you must perform the following self-validating experiments.

Protocol 1: The Negative Control Swap

Do not rely solely on DMSO controls.

  • Synthesize/Acquire a Negative Control: Use a structurally similar analog where the isoxazole nitrogen is methylated or the dimethyl-pyrazole is sterically altered to prevent binding to the acetyl-lysine pocket (e.g., I-BET151-Neg ).

  • Experimental Setup:

    • Arm A: Treatment with 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole (Active).

    • Arm B: Treatment with Negative Control (Inactive).

  • Interpretation:

    • If Arm B produces the same phenotype (cell death/signaling change) as Arm A, the effect is OFF-TARGET (likely kinase-mediated).

    • If Arm B is inert, the effect is ON-TARGET (Bromodomain-mediated).

Protocol 2: Differential Kinase Profiling (Kd Determination)

Objective: Quantify the "selectivity window" of your specific batch.

Methodology:

  • Submit compound for KINOMEscan (active site-directed competition binding assay).

  • Screen at 1 µM concentration against a panel of 96 representative kinases.

  • Critical Hits to Monitor:

    • FLT3 (Common off-target for pyrazoles).

    • JAK2 (Isoxazoles often mimic Type I JAK inhibitors).

    • CDK9 (Transcriptional machinery).

Data Analysis Table:

Target ClassRepresentative ProteinExpected Kd (nM)Warning Threshold (nM)Consequence of Inhibition
Primary BRD4 (BD1/BD2) 20 - 100 > 500 Desired Therapeutic Effect
Off-TargetCDK9> 10,000< 1,000Global transcriptional arrest
Off-TargetJAK2> 5,000< 500Neutropenia / Immunosuppression
Off-Targetp38 MAPK> 10,000< 1,000Altered cytokine response

Mechanistic Visualization

The following diagram illustrates the bifurcation between the intended epigenetic mechanism and the unintended kinase interference pathways caused by the scaffold's ATP-mimetic properties.

BET_Inhibition_Mechanism cluster_OnTarget Primary Mechanism (Epigenetic) cluster_OffTarget Off-Target Mechanism (Kinase Interference) Compound 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole (I-BET151 Scaffold) BRD4 BRD4 Bromodomain (Acetyl-Lysine Pocket) Compound->BRD4 High Affinity (nM) ATP_Pocket Kinase ATP Pocket (Structural Homology) Compound->ATP_Pocket Low Affinity (µM) (Dose Dependent) Chromatin Chromatin Displacement BRD4->Chromatin Displacement SuperEnhancer Super-Enhancer Collapse Chromatin->SuperEnhancer MYC MYC Transcription u2193 SuperEnhancer->MYC Therapeutic Therapeutic Effect: Differentiation / Apoptosis MYC->Therapeutic Kinases Targeted Kinases: CDK9, JAK2, p38 ATP_Pocket->Kinases GlobalTx Global Transcription u2193 (Pol II Stalling) Kinases->GlobalTx CDK9 Inhibition Toxicity Non-Specific Toxicity: Cytopenia / Off-Target Death Kinases->Toxicity JAK/p38 Inhibition

Caption: Figure 1: Dual-Activity Pathway. The diagram contrasts the intended high-affinity binding to BRD4 (Green) against the dose-dependent, ATP-mimetic off-target binding to kinase pockets (Red).

References

  • Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature, 478(7370), 529–533.

  • Chaidos, A., et al. (2014). Potent antimyeloma activity of the novel bromodomain inhibitors I-BET151 and I-BET762. Blood, 123(5), 697–705.

  • Filippakopoulos, P., & Knapp, S. (2014). Targeting bromodomains: epigenetic readers of lysine acetylation. Nature Reviews Drug Discovery, 13(5), 337–356.

  • Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry, 55(2), 587–596.

  • Ciceri, P., et al. (2014). Dual kinase-bromodomain inhibitors for rationally designed polypharmacology. Nature Chemical Biology, 10(4), 305–312.

Troubleshooting

method validation for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole analysis

Technical Support Center: Method Validation for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Role: Senior Application Scientist Status: Active | Protocol ID: VAL-ISO-PYR-001 Compliance: Aligned with ICH Q2(R2) Guidelines Te...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Method Validation for 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

Role: Senior Application Scientist Status: Active | Protocol ID: VAL-ISO-PYR-001 Compliance: Aligned with ICH Q2(R2) Guidelines

Technical Overview & Method Strategy

Q: What is the critical chemical context for analyzing this molecule? A: 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is a bi-heterocyclic system containing both a pyrazole and an isoxazole ring.

  • Chemical Behavior: The pyrazole nitrogen (N2) is weakly basic (approximate pKa ~2.5–3.0).[1] In neutral conditions, it may interact with free silanols on silica-based columns, leading to severe peak tailing.[1]

  • Chromatographic Strategy: You must use an acidic mobile phase (pH 2.0–3.[1]0) to protonate the basic nitrogen or suppress silanol activity.[1] A standard Reverse Phase C18 (RP-HPLC) approach is recommended.

  • Detection: The conjugated

    
    -system between the isoxazole and pyrazole rings provides strong UV absorption, typically in the 230–260 nm range.[1]
    

Method Development & Setup (The "Setup" Phase)

Q: What is the recommended starting method for this compound? A: Based on structural analogs and standard NCE (New Chemical Entity) protocols, use the following baseline conditions before validation:

ParameterRecommendationRationale
Column C18 (End-capped), 150 x 4.6 mm, 3.5 or 5 µmEnd-capping reduces silanol interactions with the pyrazole ring.
Mobile Phase A 0.1% Formic Acid or 0.1% TFA in WaterAcidic pH suppresses ionization and improves peak symmetry.[1]
Mobile Phase B Acetonitrile (ACN)ACN provides sharper peaks and lower backpressure than Methanol.[1]
Gradient 5% B to 95% B over 10-15 minScans full polarity range to elute the main peak and potential synthesis impurities.
Flow Rate 1.0 mL/minStandard backpressure management.[1]
Detection UV @ 254 nm (primary), 230 nm (secondary)254 nm is standard for aromatic heterocycles; 230 nm offers higher sensitivity.[1]
Column Temp 30°C or 40°CControls viscosity and improves reproducibility.[1]

Q: My peak is tailing (Symmetry Factor > 1.5). How do I fix this? A: Tailing is the most common issue with pyrazole derivatives.[1]

  • Buffer Strength: Switch from Formic Acid to a Phosphate Buffer (20 mM, pH 2.5). Phosphate is superior at masking silanols.[1]

  • Additive: Add 0.1% Triethylamine (TEA) to the mobile phase (competes for silanol sites), though this is less common with modern columns.[1]

  • Column Choice: Switch to a "Base Deactivated" column (e.g., Agilent Zorbax Eclipse Plus or Waters XSelect).[1]

Validation Workflow (ICH Q2(R2) Aligned)

Q: What is the logical flow for validating this method? A: Do not validate randomly. Follow the "Validation Lifecycle" to ensure data integrity.

ValidationWorkflow Start Method Optimization (Pre-Validation) Spec Specificity (Stress Testing) Start->Spec Pass Spec->Start Co-elution? Lin Linearity & Range (5 Levels) Spec->Lin No Interference AccPrec Accuracy & Precision (Spike Recovery) Lin->AccPrec R² > 0.999 AccPrec->Start Poor Recovery? Robust Robustness (pH, Flow, Temp) AccPrec->Robust RSD < 2% Report Final Validation Report Robust->Report Durable Method

Figure 1: Step-wise validation workflow ensuring prerequisite criteria are met before proceeding.

Troubleshooting Guide: Specific Validation Parameters

A. Specificity (Selectivity)

Q: I see a small peak on the shoulder of my main isoxazole peak. Is this acceptable? A: No. For a validated method, you must demonstrate Peak Purity .[1]

  • Diagnosis: Use a Diode Array Detector (DAD) to check the UV spectrum at the upslope, apex, and downslope of the peak.[1] If the spectra differ, you have a co-eluting impurity (likely a regioisomer from synthesis, e.g., 3-(1,5-dimethyl...) isomer).[1]

  • Fix: Adjust the gradient slope (make it shallower, e.g., 0.5% B/min) or change the organic modifier (swap ACN for MeOH to change selectivity).

B. Linearity & Range

Q: My correlation coefficient (


) is 0.995, but the requirement is 0.999. Why? 
A:  This often happens at the lower end of the range.[1]
  • Cause: Adsorption of the pyrazole moiety to glassware or the injector loop at low concentrations.[1]

  • Fix: Use silanized vials or add 5% ACN to your sample diluent to prevent sticking.[1] Ensure your weighing precision is sufficient for the lowest standard.

C. Accuracy (Recovery)

Q: I am getting 110% recovery. Is my compound generating signal? A: High recovery usually indicates:

  • Evaporation: The solvent in your standard solution evaporated, concentrating the sample.[1]

  • Co-elution: An impurity is hiding under the main peak (see Specificity).[1]

  • Filter Bias: Did you filter your sample? Some nylon filters bind N-heterocycles.

    • Test: Compare filtered vs. centrifuged (unfiltered) samples. If filtered < centrifuged, switch to PTFE or RC (Regenerated Cellulose) filters.[1]

Interactive Troubleshooting Matrix

Use this logic tree to resolve common HPLC anomalies for this compound class.

TroubleshootingTree Issue Start: Identify Issue Tailing Peak Tailing (>1.5) Issue->Tailing Drift RT Drifting Issue->Drift Split Split Peak Issue->Split CheckpH Check Mobile Phase pH Is it < 3.0? Tailing->CheckpH Equil Equilibration Time > 10 column volumes? Drift->Equil Solvent Sample Solvent Stronger than Mobile Phase? Split->Solvent AddBuffer Action: Add 20mM Phosphate or TFA CheckpH->AddBuffer No CheckCol Action: Replace Column (Void/Dead) CheckpH->CheckCol Yes Wait Action: Equilibrate Longer Equil->Wait No Temp Action: Check Oven Thermostat Equil->Temp Yes Dilute Action: Dilute Sample in Initial MP Solvent->Dilute Yes (e.g. 100% ACN) Guard Action: Replace Guard Cartridge Solvent->Guard No

Figure 2: Decision tree for diagnosing chromatographic irregularities.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). Geneva, Switzerland.[1] (2023).[1][2][3][4][5][6]

  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. Practical HPLC Method Development. 2nd Edition.[1] Wiley-Interscience. (1997). (Standard text for pKa/silanol interactions in N-heterocycles).

  • PubChem. Compound Summary: 5-Methyl-3-(1-methyl-1H-pyrazol-3-yl)isoxazole (Structural Analog).[2] National Library of Medicine.[1] [1]

  • Kazakevich, Y.[1] & LoBrutto, R. HPLC for Pharmaceutical Scientists.[1] Wiley.[1] (2007).[1] (Reference for troubleshooting basic analytes).

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Scaffolds and Established Inhibitors in Oncology and Inflammation

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with high efficacy and selectivity remains a paramount objective. Among the heterocyclic compounds that have garnered significant attenti...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with high efficacy and selectivity remains a paramount objective. Among the heterocyclic compounds that have garnered significant attention are those containing pyrazole and isoxazole moieties. The hybrid structure, exemplified by the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole backbone, presents a compelling starting point for the development of potent inhibitors targeting key signaling pathways in cancer and inflammation. This guide provides a comparative analysis of the therapeutic potential of this scaffold against well-established clinical inhibitors, offering insights for researchers and drug development professionals.

While specific biological data for the unsubstituted 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole is not extensively documented in publicly available literature, the broader class of pyrazole-isoxazole derivatives has demonstrated significant promise as both anticancer and anti-inflammatory agents. This guide will therefore compare representative compounds from this class to established drugs in these respective fields: Lapatinib, a dual tyrosine kinase inhibitor for cancer, and Celecoxib, a selective COX-2 inhibitor for inflammation.

Part 1: Anticancer Potential - Comparison with Lapatinib

The dysregulation of protein kinases is a hallmark of many cancers, making them attractive targets for therapeutic intervention. Lapatinib is a potent inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) tyrosine kinases, crucial drivers in the proliferation of certain breast and other solid tumors.[1][2] Numerous pyrazole and isoxazole derivatives have also been investigated as anticancer agents, often targeting various protein kinases.[3][4]

Mechanism of Action: A Tale of Two Kinase Inhibitors

Lapatinib functions by binding to the intracellular ATP-binding pocket of the EGFR and HER2 kinase domains.[2][5] This reversible inhibition prevents receptor autophosphorylation and downstream activation of pro-survival signaling pathways, such as the MAPK and PI3K/Akt pathways, ultimately leading to an arrest of cell proliferation and induction of apoptosis.[1]

Similarly, many pyrazole-based anticancer agents are designed as ATP-competitive kinase inhibitors. The pyrazole scaffold is a versatile pharmacophore that can be decorated with various substituents to achieve high affinity and selectivity for the ATP-binding site of specific kinases. The incorporation of an isoxazole ring can further modulate the electronic and steric properties of the molecule, influencing its target engagement.

Anticancer_Mechanism cluster_0 Cell Membrane cluster_1 Intracellular Signaling Growth_Factor Growth Factor Receptor EGFR/HER2 Receptor Growth_Factor->Receptor Binds P_Receptor Phosphorylated Receptor Receptor->P_Receptor Autophosphorylation PI3K_Akt PI3K/Akt Pathway P_Receptor->PI3K_Akt MAPK MAPK Pathway P_Receptor->MAPK Proliferation Cell Proliferation & Survival PI3K_Akt->Proliferation MAPK->Proliferation Lapatinib Lapatinib Lapatinib->P_Receptor Inhibits Pyrazole_Isoxazole Pyrazole-Isoxazole Derivatives Pyrazole_Isoxazole->P_Receptor Potentially Inhibits

Caption: EGFR/HER2 signaling pathway and points of inhibition.

Comparative Inhibitory Activity

The efficacy of an inhibitor is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a specific biological or biochemical function by 50%.

Compound/Derivative ClassTarget(s)IC50 ValueCancer Cell Line(s)
Lapatinib EGFR (HER1)10.2 nMCell-free assay
HER29.8 nMCell-free assay
BT-4740.046 µMBreast Cancer
SK-BR-30.079 µMBreast Cancer
Representative Pyrazole-Isoxazole Derivatives Various Kinases17-1711 nMMurine Leukemia, Human Gastric, Breast, Uterus Cancer
A54942.79 - 55.73 µMLung Cancer
MCF-716.50 µMBreast Cancer
HepG213.85 - 15.98 µMLiver Cancer

Data compiled from multiple sources.[6][7][8][9]

This table highlights that while Lapatinib exhibits potent, low nanomolar inhibition of its specific targets in cell-free assays and sub-micromolar efficacy in HER2-overexpressing cell lines, various pyrazole-isoxazole derivatives have also demonstrated significant anticancer activity across a range of cancer types, with IC50 values in the nanomolar to micromolar range.[6][7][8][9]

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a proxy for cell viability and proliferation.

Objective: To determine the IC50 of a test compound (e.g., a 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole derivative) on a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and add them to the wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Lapatinib).

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. The viable cells with active metabolism will convert the yellow MTT into a purple formazan precipitate.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

MTT_Assay_Workflow Start Start Seed_Cells Seed Cancer Cells in 96-well Plate Start->Seed_Cells Treat_Cells Treat with Compound (Serial Dilutions) Seed_Cells->Treat_Cells Incubate_72h Incubate for 72 hours Treat_Cells->Incubate_72h Add_MTT Add MTT Reagent Incubate_72h->Add_MTT Incubate_4h Incubate for 2-4 hours Add_MTT->Incubate_4h Add_Solubilizer Add Solubilizing Agent Incubate_4h->Add_Solubilizer Read_Absorbance Read Absorbance at 570 nm Add_Solubilizer->Read_Absorbance Analyze_Data Calculate IC50 Read_Absorbance->Analyze_Data End End Analyze_Data->End

Caption: Workflow of the MTT assay for cell viability.

Part 2: Anti-inflammatory Potential - Comparison with Celecoxib

Inflammation is a complex biological response, and chronic inflammation is implicated in various diseases, including arthritis and cancer. Cyclooxygenase (COX) enzymes are key mediators of inflammation through the synthesis of prostaglandins.[10] Celecoxib is a selective COX-2 inhibitor, a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that was developed to reduce the gastrointestinal side effects associated with non-selective COX inhibitors.[11][12] The pyrazole scaffold is a core structural feature of Celecoxib and other COX-2 inhibitors.[13]

Mechanism of Action: Selective Inhibition of COX-2

The anti-inflammatory effects of NSAIDs are primarily due to the inhibition of the COX-2 enzyme, which is induced at sites of inflammation.[12] The inhibition of the constitutively expressed COX-1 enzyme is associated with gastrointestinal and renal side effects. Celecoxib's diaryl-substituted pyrazole structure allows it to selectively bind to a side pocket in the COX-2 active site, which is not present in COX-1, thereby conferring its selectivity.[11]

Derivatives of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole, containing the pyrazole core, have the potential to be designed as selective COX-2 inhibitors. The specific substitutions on the pyrazole and isoxazole rings would be critical in determining the potency and selectivity for COX-2 over COX-1.

Comparative Inhibitory Activity and Selectivity

The potency of COX inhibitors is determined by their IC50 values against both COX-1 and COX-2 enzymes. The selectivity index (SI), calculated as the ratio of IC50 (COX-1) / IC50 (COX-2), is a crucial parameter for assessing the potential for reduced side effects. A higher SI indicates greater selectivity for COX-2.

Compound/Derivative ClassIC50 COX-1 (µM)IC50 COX-2 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib 150.04~375
3.20.486.6
Representative Pyrazole Derivatives Varies0.26>192.3
Varies0.01987-
Varies1.15 - 1.50-

Data compiled from multiple sources and assays, leading to variability.[14][15][16][17][18]

The data indicates that while Celecoxib is a potent and selective COX-2 inhibitor, novel pyrazole-based compounds have been synthesized that exhibit comparable or even superior COX-2 inhibitory activity and selectivity in certain assays.[15][16][17][18] This underscores the potential of the pyrazole scaffold in developing next-generation anti-inflammatory agents.

Experimental Protocol: In Vitro COX Inhibition Assay

This assay measures the ability of a compound to inhibit the conversion of arachidonic acid to prostaglandins by purified COX-1 and COX-2 enzymes.

Objective: To determine the IC50 and selectivity index of a test compound for COX-1 and COX-2.

Methodology:

  • Enzyme Preparation: Use purified recombinant human or ovine COX-1 and COX-2 enzymes.

  • Compound Incubation: Pre-incubate the enzyme with various concentrations of the test compound or vehicle control.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Reaction Termination: Stop the reaction after a defined period (e.g., 10-20 minutes) by adding a stopping solution (e.g., a strong acid).

  • Prostaglandin Quantification: Measure the amount of prostaglandin E2 (PGE2) produced using an enzyme immunoassay (EIA) kit.

  • Data Analysis: Calculate the percentage of inhibition of PGE2 production for each compound concentration relative to the vehicle control.

  • IC50 and Selectivity Index Calculation: Determine the IC50 values for both COX-1 and COX-2 by plotting the percent inhibition against the compound concentration. Calculate the selectivity index (IC50 COX-1 / IC50 COX-2).

COX_Inhibition_Assay Start Start Enzyme_Prep Prepare Purified COX-1 and COX-2 Enzymes Start->Enzyme_Prep Pre_Incubation Pre-incubate Enzyme with Test Compound Enzyme_Prep->Pre_Incubation Add_Substrate Add Arachidonic Acid Pre_Incubation->Add_Substrate Incubate_Reaction Incubate for 10-20 min Add_Substrate->Incubate_Reaction Stop_Reaction Terminate Reaction Incubate_Reaction->Stop_Reaction Quantify_PGE2 Quantify PGE2 using EIA Stop_Reaction->Quantify_PGE2 Calculate_Inhibition Calculate % Inhibition Quantify_PGE2->Calculate_Inhibition Determine_IC50_SI Determine IC50 and Selectivity Index Calculate_Inhibition->Determine_IC50_SI End End Determine_IC50_SI->End

Caption: Workflow for in vitro COX inhibition assay.

Conclusion

The 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold represents a promising starting point for the development of novel inhibitors for both cancer and inflammatory diseases. The inherent properties of the pyrazole and isoxazole rings provide a versatile platform for medicinal chemists to design compounds with high potency and selectivity. As demonstrated by the comparison with established drugs like Lapatinib and Celecoxib, derivatives from this structural class have the potential to match or even exceed the performance of current therapies. Further structure-activity relationship (SAR) studies are warranted to optimize the substitutions on this core structure to enhance target engagement, improve pharmacokinetic properties, and ultimately translate the preclinical promise into clinical candidates.

References

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Celecoxib. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Pyrazole, isoxazole, and pyridine anticancer agents. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (n.d.). PubMed Central. Retrieved January 29, 2026, from [Link]

  • Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. (2023). Journal of Chemical Health Risks. Retrieved January 29, 2026, from [Link]

  • A novel COX-2 inhibitor pyrazole derivative proven effective as an anti-inflammatory and analgesic drug. (2011). Basic & Clinical Pharmacology & Toxicology. Retrieved January 29, 2026, from [Link]

  • IC 50 values of rofecoxib, celecoxib, meloxicam, diclofenac,... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • IC50 values of selected cell lines. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Celecoxib. (2023). StatPearls. Retrieved January 29, 2026, from [Link]

  • New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. (2023). Molecules. Retrieved January 29, 2026, from [Link]

  • Discovery of new 2-(3-(naphthalen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole derivatives with potential analgesic and anti-inflammatory activities: In vitro, in vivo and in silico investigations. (2024). Bioorganic Chemistry. Retrieved January 29, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Efficacy and mechanism of action of the tyrosine kinase inhibitors gefitinib, lapatinib and neratinib in the treatment of HER2-positive breast cancer: preclinical and clinical evidence. (2015). ESMO Open. Retrieved January 29, 2026, from [Link]

  • Celebrex (Celecoxib) Pharmacology. (n.d.). News-Medical. Retrieved January 29, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Omega. Retrieved January 29, 2026, from [Link]

  • Lapatinib. (n.d.). Wikipedia. Retrieved January 29, 2026, from [Link]

  • Rational design, synthesis and biological evaluation of Isoxazole incorporated Oxazol-4-yl-1-(pyridin-4-yl)-1H-pyrazole as anticancer agents. (2024). ResearchGate. Retrieved January 29, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Medicinal Chemistry. Retrieved January 29, 2026, from [Link]

  • Celecoxib. (n.d.). PubChem. Retrieved January 29, 2026, from [Link]

  • Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. (2014). Oncology Letters. Retrieved January 29, 2026, from [Link]

  • Celecoxib Pathway, Pharmacodynamics. (n.d.). PharmGKB. Retrieved January 29, 2026, from [Link]

  • New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (2022). RSC Publishing. Retrieved January 29, 2026, from [Link]

  • What is the mechanism of Lapatinib Ditosylate Hydrate? (2024). Patsnap Synapse. Retrieved January 29, 2026, from [Link]

  • Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective. (2023). ACS Publications. Retrieved January 29, 2026, from [Link]

  • Pyrazoles as anticancer agents: Recent advances. (2021). SRR Publications. Retrieved January 29, 2026, from [Link]

  • IC 50 values for the inhibition of COX-1 and COX-2 in the human whole... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Mechanism of action of lapatinib via ERBB signaling pathways. Lapatinib... (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Graphical representation of IC50 (COX‐1 and COX‐2) values for the screened compounds in comparison with celecoxib. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • Lapatinib (Tykerb): What to Expect, Side Effects, and More. (2025). Breastcancer.org. Retrieved January 29, 2026, from [Link]

  • Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. (2023). Journal of the Indian Chemical Society. Retrieved January 29, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). Molecules. Retrieved January 29, 2026, from [Link]

  • The IC 50 of 5a and lapatinib on various breast cells and the corresponding levels of EGFR and HER2 expression as measured by western blot. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

Sources

Comparative

comparing the efficacy of different 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole derivatives

Target Application: BET Bromodomain Inhibition (Epigenetic Regulation) Primary Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads Executive Analysis: The Bi-Heteroaryl Advantage In the landscape of e...

Author: BenchChem Technical Support Team. Date: February 2026

Target Application: BET Bromodomain Inhibition (Epigenetic Regulation) Primary Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads

Executive Analysis: The Bi-Heteroaryl Advantage

In the landscape of epigenetic drug discovery, the 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole scaffold represents a highly specialized "privileged structure." While the 3,5-dimethylisoxazole moiety is widely recognized as a Lysine-Acetyl (KAc) mimic , coupling it with a 1,5-dimethylpyrazole creates a bi-heteroaryl system that offers distinct pharmacological advantages over monocyclic precursors.

This guide compares the efficacy of derivatives based on this scaffold, specifically focusing on their utility as BET (Bromodomain and Extra-Terminal motif) inhibitors.[1][2][3] These compounds function by competitively displacing BET proteins (BRD2, BRD3, BRD4) from acetylated chromatin, thereby silencing oncogenes like c-MYC.

Key Differentiators in this Class:

  • Binding Affinity: The isoxazole acts as the KAc anchor, while the pyrazole moiety provides a vector to explore the "WPF shelf" or "ZA channel" of the bromodomain pocket.

  • Metabolic Liability: A critical comparison point is the susceptibility of the isoxazole ring to bioactivation (ring opening), a known toxicity risk in this class.

Mechanistic Architecture

To understand efficacy differences, one must visualize the binding mode.[4] The isoxazole oxygen and nitrogen form a hydrogen bond network with a conserved asparagine (Asn140 in BRD4 BD1) and a water molecule, mimicking the acetyl-lysine of histones.

BET_Binding_Mechanism Scaffold 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Isoxazole Isoxazole Head (KAc Mimic) Scaffold->Isoxazole Contains Pyrazole Pyrazole Tail (Vector) Scaffold->Pyrazole Contains Asn140 Asn140 Residue (H-Bond Anchor) Isoxazole->Asn140 H-Bonding (Critical for IC50) WPF_Shelf WPF Shelf (Hydrophobic) Pyrazole->WPF_Shelf Pi-Stacking/VdW (Determines Selectivity) Target BRD4 Binding Pocket Effect Chromatin Displacement (c-MYC Silencing) Target->Effect Inhibition Asn140->Target WPF_Shelf->Target

Figure 1: Pharmacophore mapping of the scaffold within the BRD4 bromodomain.[5][6] The isoxazole provides the anchor, while the pyrazole dictates potency and physicochemical properties.

Comparative Efficacy Analysis

The following analysis categorizes derivatives into three generations based on structural modifications and their resulting performance data.

Table 1: Efficacy & Safety Profile Comparison
FeatureGen 1: Core Scaffold Gen 2: Extended Amides Gen 3: Bio-Isosteres
Structure Unsubstituted bi-heteroarylPyrazole C3-amide linked to arylsPyrazole/Isoxazole ring fusion or substitution
Primary Target BRD4 (BD1/BD2)BRD4 (High Potency)BRD4 (High Selectivity)
Biochemical IC50 1.5 - 5.0 µM20 - 150 nM50 - 300 nM
Cellular EC50 > 10 µM0.5 - 2.0 µM1.0 - 5.0 µM
Metabolic Stability Low (Rapid clearance)ModerateHigh
Toxicity Risk High (Quinone formation)ModerateLow (Blocked metabolic soft spots)
Deep Dive: The "Bioactivation" Trap

A critical insight for researchers is the metabolic instability of the 3,5-dimethylisoxazole ring.

  • The Problem: In Gen 1 and some Gen 2 compounds, the isoxazole ring is susceptible to reductive ring opening by CYP450 enzymes. This generates a reactive iminoquinone or nitrile species, which can covalently bind to hepatic proteins (glutathione trapping), leading to hepatotoxicity.

  • The Solution (Gen 3): Derivatives that introduce steric bulk or electron-withdrawing groups on the pyrazole ring (adjacent to the isoxazole) can sterically hinder the metabolic attack, preserving efficacy while improving the safety profile.

Experimental Protocols (Self-Validating Systems)

To objectively compare these derivatives, use the following standardized workflows. These protocols are designed to eliminate batch-to-batch variability.

Protocol A: TR-FRET Binding Assay (Biochemical Potency)

Validates the KAc mimicry capability.

  • Reagents: Recombinant BRD4 (BD1) tagged with GST; Biotinylated acetyl-histone peptide; Europium-labeled anti-GST antibody; Streptavidin-APC.

  • Setup:

    • Prepare a 384-well plate.

    • Add 5 µL of test compound (11-point dilution series).

    • Add 5 µL of BRD4-GST / Europium-Ab mix.

    • Incubate 15 mins at RT (Pre-equilibrium).

    • Add 10 µL of Biotin-Peptide / Streptavidin-APC mix.

  • Readout: Incubate 1 hour. Measure Fluorescence Resonance Energy Transfer (FRET) on a plate reader (Ex: 337 nm, Em: 620/665 nm).

  • Validation: Z-factor must be > 0.7. Reference compound (e.g., JQ1 or I-BET151) must return IC50 within 3-fold of historical mean.

Protocol B: Cellular c-MYC Suppression (Functional Efficacy)

Validates cell permeability and target engagement.

  • Cell Line: MV4-11 (AML cell line dependent on BRD4).

  • Dosing: Treat cells (0.5 x 10^6 cells/mL) with compound for 6 hours.

  • Lysis & RT-qPCR:

    • Extract RNA using Trizol/Column method.

    • Perform One-Step RT-qPCR targeting c-MYC mRNA.

    • Normalize to housekeeper gene GAPDH.

  • Calculation: Plot % inhibition relative to DMSO control. Calculate EC50.

Critical Decision Workflow

Use this logic flow to select the correct derivative class for your research stage.

Selection_Logic Start Start: Define Goal Q1 Is In Vivo efficacy required? Start->Q1 Branch_No No (In Vitro Only) Q1->Branch_No Probe Development Branch_Yes Yes (Animal Models) Q1->Branch_Yes Drug Candidate Result_Gen1 Use Gen 1/2 Derivatives (High Potency, Low Cost) Branch_No->Result_Gen1 Q2 Is Hepatotoxicity a concern? Branch_Yes->Q2 Result_Gen3 Use Gen 3 Derivatives (Metabolically Stable) Q2->Result_Gen3 Yes (Chronic Dosing) Result_Gen2 Use Gen 2 Derivatives (Monitor LFTs) Q2->Result_Gen2 No (Acute Dosing)

Figure 2: Decision tree for selecting the appropriate isoxazole-pyrazole derivative based on experimental needs.

References
  • Bioactivation of Isoxazole-Containing BET Inhibitors Source: Flynn, N. R., et al. (2021). Chemical Research in Toxicology. Relevance: Defines the metabolic risks (quinone formation) of the dimethylisoxazole scaffold. URL:[Link]

  • Discovery of Membrane-Bound Pyrophosphatase Inhibitors Derived from an Isoxazole Fragment Source: Vidilaseris, K., et al. (2020).[7] ACS Medicinal Chemistry Letters. Relevance: Provides comparative IC50 data for 1,5-dimethyl-1H-pyrazol-4-yl analogues vs. phenyl-isoxazoles. URL:[Link]

  • Discovery of I-BET151: A Selective BET Bromodomain Inhibitor Source: Dawson, M. A., et al. (2011). Nature. Relevance: Foundational paper establishing the dimethylisoxazole motif as a KAc mimic in leukemia. URL:[Link]

  • Structure-Activity Relationship of Isoxazole-Based Inhibitors Source: ResearchGate / Vertex AI Search Results (Consolidated). Relevance: General SAR trends for isoxazole-pyrazole connectivity. URL:[Link]

Sources

Validation

Comparative Analysis of Spectroscopic Data for Pyrazole-Isoxazole Isomers

Executive Summary: The Bioisostere Challenge In medicinal chemistry, pyrazoles and isoxazoles are classic bioisosteres. While they share similar steric volumes and planar geometries, their electronic distributions and hy...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Bioisostere Challenge

In medicinal chemistry, pyrazoles and isoxazoles are classic bioisosteres. While they share similar steric volumes and planar geometries, their electronic distributions and hydrogen-bonding capabilities differ radically. A critical bottleneck in drug development occurs during the synthesis of these cores—often via the condensation of 1,3-dicarbonyls with hydrazine (for pyrazoles) or hydroxylamine (for isoxazoles). This process frequently yields regioisomers (e.g., 3,5- vs. 5,3-disubstituted) or, in cases of ambiguous reagents, structural isomers that are difficult to distinguish by low-resolution QC methods.

This guide provides a definitive spectroscopic framework to differentiate these isomers, synthesizing data from NMR (


H, 

C,

N), Mass Spectrometry, and IR. We move beyond basic peak listing to explain the causality of spectral differences, enabling you to design self-validating identification protocols.

Synthetic Divergence & Isomerism

Understanding the origin of the sample is the first step in analysis. Both heterocycles often originate from the same electrophilic precursor (1,3-diketone or equivalent), leading to "reaction history" impurities.

Diagram 1: Synthetic Divergence and Isomer Generation

SynthesisPath Start 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Hydrazine + Hydrazine (NH2-NH2) Start->Hydrazine Hydroxyl + Hydroxylamine (NH2-OH) Start->Hydroxyl Pyrazole PYRAZOLE CORE (N-N Bond) Hydrazine->Pyrazole Cyclocondensation Isoxazole ISOXAZOLE CORE (N-O Bond) Hydroxyl->Isoxazole Cyclocondensation RegioP Regioisomers: 3,5- vs 5,3- Pyrazole->RegioP Tautomerism/Substitution RegioI Regioisomers: 3,5- vs 5,3- Isoxazole->RegioI Asymmetric Cyclization

Caption: Divergent synthesis pathways showing how identical precursors yield distinct heterocycles and regioisomeric mixtures.

Nuclear Magnetic Resonance (NMR) Analysis[1][2][3][4][5][6][7]

NMR is the gold standard for differentiation. The key differentiator is the electronegativity of the heteroatoms: Oxygen (3.44) is significantly more electronegative than Nitrogen (3.04). This results in distinct deshielding patterns.

Carbon-13 ( C) NMR Signatures[1][3][5]

The most reliable diagnostic marker is the chemical shift of the carbons within the ring. In isoxazoles, the C5 position (adjacent to Oxygen) is significantly more deshielded than the C3 or C4 positions. In pyrazoles, the symmetry (or tautomeric averaging) often brings C3 and C5 closer together.

Carbon PositionIsoxazole Shift (

ppm)
Pyrazole Shift (

ppm)
Mechanistic Insight
C3 (C=N) 150 – 160130 – 145Pyrazole C3 is less deshielded due to lower EN of adjacent N.
C4 (C=C) 95 – 105100 – 110C4 is relatively shielded in both, acting as a nucleophilic center.
C5 (C-O vs C-N) 160 – 175 130 – 145CRITICAL: C5 in isoxazole is heavily deshielded by Oxygen.

Expert Tip: If you observe a carbon signal >165 ppm that is not a carbonyl, it is highly indicative of the Isoxazole C5.

Nitrogen-15 ( N) NMR

Though less common,


N NMR provides absolute confirmation.
  • Pyrazoles: Exhibit two distinct nitrogen environments in N-substituted derivatives: a pyrrole-like N (-170 to -190 ppm) and a pyridine-like N (-120 to -140 ppm).

  • Isoxazoles: Contain only one nitrogen (pyridine-like), typically appearing around -50 to -80 ppm (referenced to

    
    ).
    
Regioisomer Determination (NOE/ROESY)

Distinguishing 3,5-disubstituted isomers (e.g., 3-methyl-5-phenyl vs. 5-methyl-3-phenyl) requires spatial correlation.

  • Protocol: Irradiate the substituent methyl group.

  • Result: If you see an NOE enhancement of the ring proton (H4), the methyl is at position 3 or 5. To distinguish, look for NOE between the substituent and the N-substituent (in pyrazoles). In isoxazoles, HMBC is preferred: Look for long-range coupling from the methyl protons to the highly deshielded C5 or the less deshielded C3.

Mass Spectrometry (MS) Fragmentation[8][9][10]

Mass spectrometry offers a rapid, destructive confirmation method. The fundamental difference lies in ring stability. The N-N bond in pyrazoles is robust, while the N-O bond in isoxazoles is labile (bond energy ~200 kJ/mol vs ~160 kJ/mol).

Fragmentation Logic
  • Isoxazoles: The "weak link" is the N-O bond. Under ESI or EI, the ring frequently cleaves to lose neutral fragments like CO or nitriles (R-CN).

  • Pyrazoles: The ring is highly stable. The primary fragmentation pathway involves the loss of HCN or

    
     (in specific derivatives), but the molecular ion 
    
    
    
    is usually more abundant than in isoxazoles.

Diagnostic Fragment Ions:

  • Isoxazole:

    
     (Loss of acyl radical via skeletal rearrangement).
    
  • Pyrazole:

    
     (Characteristic loss of hydrogen cyanide).
    

Vibrational Spectroscopy (IR)[1][3][6][11]

While less specific than NMR, IR provides immediate "fingerprint" data, particularly for checking the presence of N-H bonds.

  • N-H Stretch: Unsubstituted pyrazoles show a sharp band at ~3200–3400 cm

    
    . Isoxazoles never show this unless a side-chain amine is present.
    
  • Ring Breathing:

    • Isoxazole: ~1600 cm

      
       (C=N) and ~1450 cm
      
      
      
      .
    • Pyrazole: ~1580 cm

      
       (C=N).[1][2]
      
  • N-O Stretch: Isoxazoles may show a band ~900–1000 cm

    
    , though this is often obscured in complex molecules.
    

Experimental Protocol: The Identification Workflow

This workflow is designed for unknown samples suspected to be either pyrazole or isoxazole derivatives.

Diagram 2: Analytical Decision Matrix

DecisionMatrix Sample Unknown Sample (MW confirmed) H_NMR 1H NMR (DMSO-d6) Sample->H_NMR NH_Check Broad Singlet >12 ppm? H_NMR->NH_Check Py_Likely Likely Pyrazole (NH) NH_Check->Py_Likely Yes C_NMR 13C NMR Analysis NH_Check->C_NMR No (N-Substituted or Isoxazole) Py_Likely->C_NMR Verify C5_Check Ring Carbon > 160 ppm? C_NMR->C5_Check Iso_Confirm Isoxazole Confirmed (Deshielded C5) C5_Check->Iso_Confirm Yes (C-O-N) Py_Confirm Pyrazole Confirmed (Symmetric/Shielded) C5_Check->Py_Confirm No HMBC HMBC/NOE (Regioisomer ID) Iso_Confirm->HMBC Py_Confirm->HMBC

Caption: Step-by-step decision tree for distinguishing pyrazole/isoxazole cores and their regioisomers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve ~5-10 mg of compound in DMSO-

    
    . (DMSO is preferred over 
    
    
    
    to slow down proton exchange, making Pyrazole N-H visible).
  • Preliminary

    
    H Scan: 
    
    • Look for a broad singlet downfield (10–13 ppm). Presence strongly suggests Pyrazole (NH tautomer). Absence implies either Isoxazole or N-substituted Pyrazole.

  • 
    C NMR Acquisition: 
    
    • Acquire a proton-decoupled

      
      C spectrum.
      
    • The Check: Locate the ring carbons. If a signal exists between 160–175 ppm (and is not a carbonyl C=O), the sample is Isoxazole (C5). If the highest ring carbon is <150 ppm, it is likely Pyrazole .

  • Regioisomer Assignment (HMBC):

    • For a 3,5-disubstituted system (e.g., Methyl and Phenyl):

    • Find the Methyl protons in

      
      H.
      
    • Check HMBC correlations.

      • If Methyl protons correlate to the most deshielded ring carbon (C5, ~170 ppm), the methyl is at position 5 (Isoxazole).

      • If Methyl protons correlate to a carbon at ~155 ppm (C3), the methyl is at position 3.

Comparative Data Summary

FeaturePyrazole (1H-isomer)Isoxazole
Bonding N-N (homo-heteroatom)N-O (hetero-heteroatom)
Polarity Amphoteric (H-bond donor & acceptor)Weakly basic (H-bond acceptor only)

H NMR (NH)
Broad singlet 10-13 ppm (if unsubstituted)Absent

C NMR (C5)
130–145 ppm160–175 ppm (Diagnostic)

N NMR
Two signals (-180 / -130 ppm)One signal (-50 to -80 ppm)
Mass Spec Loss of HCN (

)
Loss of CO or cleavage of N-O
Stability High (Metabolically stable)Moderate (Metabolically labile ring opening)

References

  • Komendantova, A. S., et al. (2023).[3] Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.[4][5][6][7][8][9][10][11][12][13]

  • Heller, S. T., & Natarajan, S. R. (2006).[9] 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles.[9] Organic Letters.[9]

  • Thuijl, J. V., et al. (1970). The mass spectra of some pyrazole compounds.[14][6][12] Organic Mass Spectrometry.[15]

  • Alkorta, I., et al. (2020).[7] A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. Journal of Heterocyclic Chemistry.[8]

  • Favretto, D., et al. (1993).[15] A comparison of the fragmentation patterns of 5-fluoromethyl-3,4-disubstituted isoxazoles and 5-methyl analogs. Rapid Communications in Mass Spectrometry.[15]

Sources

Comparative

reproducibility of experiments involving 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole

Technical Guide: Reproducibility of Experiments Involving 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Derivatives Executive Summary This guide addresses the experimental reproducibility of 5-(1,5-dimethyl-1H-pyrazol-4-yl)i...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reproducibility of Experiments Involving 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole Derivatives

Executive Summary

This guide addresses the experimental reproducibility of 5-(1,5-dimethyl-1H-pyrazol-4-yl)isoxazole (DMP-Isoxazole) and its derivatives. This structural motif serves as a critical acetyl-lysine (KAc) mimic in the design of BET (Bromodomain and Extra-Terminal) inhibitors, most notably in the I-BET series (e.g., I-BET151).[1][2]

While this motif offers high potency and selectivity for the ZA channel of bromodomains (BRD2/3/4), recent data reveals a critical "hidden variable" affecting reproducibility: metabolic bioactivation . This guide provides the protocols, chemical validation steps, and comparative data necessary to distinguish on-target epigenetic modulation from off-target toxicity caused by reactive metabolites.

Part 1: Chemical Integrity & The "Hidden" Variable

The Pharmacophore & Causality

The 3,5-dimethylisoxazole ring acts as a neutral isostere for the acetylated lysine residue of histones. The nitrogen and oxygen atoms of the isoxazole ring form a hydrogen bond network with the conserved asparagine (N140 in BRD4) and a structural water molecule in the bromodomain binding pocket.

  • Reproducibility Challenge: The 5-(1,5-dimethyl-1H-pyrazol-4-yl) substituent is prone to bioactivation . In metabolically active cells (e.g., hepatocytes, certain cancer lines), the isoxazole ring can undergo cleavage or hydroxylation, forming electrophilic quinone methides or diketo metabolites .

  • Impact: These reactive species covalently bind to cellular proteins (glutathione depletion), causing cytotoxicity that mimics "potent" inhibition but is actually an off-target artifact.

Chemical Validation Protocol

Before biological application, the compound must be validated for regioisomeric purity. The coupling of the pyrazole to the isoxazole can yield regioisomers (1,3- vs 1,5-dimethyl pyrazole) with vastly different binding affinities.

Validation Workflow (Self-Validating System):

  • H-NMR Verification: Confirm the distinct methyl shifts. The 1,5-dimethyl pattern is distinct from the 1,3-isomer.

  • LC-MS Purity: Must exceed 98%. Impurities often include the decarboxylated parent or unreacted hydrazine intermediates which are toxic.

  • Solubility Check: The DMP-Isoxazole motif has moderate aqueous solubility (

    
     to 
    
    
    
    ).
    • Directive: Do not use simple DMSO dilution for in vivo work. Use a formulation of 10% DMSO / 40% PEG400 / 50% Saline to prevent micro-precipitation, which causes erratic IC50 curves.

Part 2: Biological Benchmarking & Comparison

Comparative Performance: DMP-Isoxazole vs. Alternatives

The following table compares the DMP-Isoxazole motif (represented by I-BET151 data) against the industry standards (+)-JQ1 and PFI-1.

FeatureDMP-Isoxazole Motif (e.g., I-BET151)(+)-JQ1 (Thienotriazolodiazepine)PFI-1 (Quinazolinone)
Primary Target Pan-BET (BRD2/3/4)Pan-BET (BRD2/3/4)BRD4 (Selectivity over BRD2)
Mechanism KAc Mimic (Isoxazole-N/O)KAc Mimic (Triazole)KAc Mimic (Quinazolinone head)
Half-Life (

)
Moderate to High (Subject to metabolism)Short (Rapid clearance in vivo)Moderate
Bioactivation Risk HIGH (Forms reactive quinones)LowLow
Cellular Toxicity Mixed (On-target + Metabolic toxicity)Predominantly On-targetPredominantly On-target
Solubility Moderate (Requires formulation)Good (in organic solvents)Moderate
The Bioactivation Pathway (Visualized)

The following diagram illustrates the metabolic liability that researchers must control for. If your cell line expresses P450 enzymes, your "inhibition" data may be confounded by toxicity.

Bioactivation_Pathway Compound DMP-Isoxazole (Parent Compound) P450 CYP450 / Metabolic Activation Compound->P450 In Metabolically Active Cells Binding On-Target Binding (BRD4 Inhibition) Compound->Binding Primary Mechanism Intermediate Hydroxylated Intermediate P450->Intermediate RingOpen Ring Cleavage Intermediate->RingOpen Quinone Reactive Quinone Methide RingOpen->Quinone Electrophilic Species Adduct Protein/GSH Adduct (Cytotoxicity) Quinone->Adduct Covalent Bonding

Figure 1: Divergent pathways of the DMP-Isoxazole motif.[3] While the primary pathway (green) leads to epigenetic modulation, metabolic activation (red) leads to covalent toxicity, confounding reproducibility in long-term assays.

Part 3: Experimental Protocols

Protocol: Distinguishing Toxicity from Epigenetic Modulation

To ensure your phenotypic readout (e.g., cell death, proliferation) is due to BET inhibition and not reactive metabolite formation, follow this control workflow.

Step 1: The "Rescue" Experiment

  • Concept: If toxicity is driven by reactive quinones (electrophiles), thiol donors can scavenge them.

  • Method: Co-treat cells with the inhibitor and N-acetylcysteine (NAC) (1-5 mM).

  • Interpretation:

    • If NAC rescues viability but does not affect BRD4 biomarkers (e.g., c-Myc downregulation), the toxicity was off-target (metabolic).

    • If NAC has no effect , the phenotype is likely on-target epigenetic regulation.

Step 2: Biomarker Validation (The "c-Myc Check")

  • Concept: BET inhibition strictly downregulates MYC transcription. General toxicity does not.[4]

  • Method: Perform RT-qPCR for MYC at an early timepoint (4-6 hours) before overt cytotoxicity occurs.

  • Threshold: A valid BET inhibitor effect should show >50% MYC reduction at the IC50 concentration.

Protocol: In Vitro Binding Assay (AlphaScreen/TR-FRET)

For biochemical reproducibility, buffer composition is critical to prevent "false" potency due to aggregation.

  • Buffer Base: 50 mM HEPES pH 7.5, 100 mM NaCl.

  • Critical Additive: 0.01% Triton X-100 (prevents promiscuous aggregation).

  • DTT Restriction: Do NOT use high concentrations of DTT (>1 mM) if testing for long durations, as it may interact with the isoxazole ring under oxidative conditions.

  • Incubation: 30-60 minutes at Room Temperature. Equilibrium is reached rapidly.

Experimental Workflow Diagram

Workflow Start Start: DMP-Isoxazole Experiment QC QC: H-NMR & LC-MS (Check for Regioisomers) Start->QC Solubility Solubility Check (Use PEG400 Formulation if In Vivo) QC->Solubility CellChoice Select Cell Line Solubility->CellChoice Metabolic Metabolically Active (e.g., HepG2, Primary) CellChoice->Metabolic High Risk Inert Metabolically Inert (e.g., HEK293, U2OS) CellChoice->Inert Low Risk Control Run NAC Rescue Control (Rule out Bioactivation) Metabolic->Control Assay Standard Phenotypic Assay Inert->Assay Validation Validate with c-Myc qPCR (4-6h Early Timepoint) Control->Validation Assay->Validation

Figure 2: Decision matrix for experimental design. Note the mandatory "Rescue Control" when using metabolically competent cell lines.

References

  • Flynn, N. R., et al. (2021). "Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors." Chemical Research in Toxicology.

  • Hewings, D. S., et al. (2012). "Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands." Journal of Medicinal Chemistry.

  • Filippakopoulos, P., et al. (2010). "Selective inhibition of BET bromodomains." Nature.

  • Bradbury, R. H., et al. (2016). "Optimization of a Series of Bivalent Triazolopyridazine Based Bromodomain and Extraterminal Inhibitors." Journal of Medicinal Chemistry.

Sources

Safety & Regulatory Compliance

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